Decarestrictin M
Description
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Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(1S,2S,6R,8S)-8-hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C10H16O5/c1-5(11)2-8-10-7(12)3-6(14-10)4-9(13)15-8/h5-8,10-12H,2-4H2,1H3/t5?,6-,7+,8+,10+/m1/s1 |
InChI Key |
ACOYLHVUGSEGKA-CFMZZVMJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Decarestrictin M: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decarestrictin M is a member of the decarestrictine family, a group of ten-membered lactones of polyketide origin produced by the fungus Penicillium simplicissimum. These natural products are recognized for their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its production, and an exploration of its mechanism of action as a cholesterol-lowering agent.
Discovery and Origin
This compound, along with other members of the decarestrictine family, was first isolated from the culture broth of Penicillium simplicissimum (strain FH-A 6090). These compounds were identified as inhibitors of the de novo formation of cholesterol.[1] The producing organism, P. simplicissimum, is a common fungus, and the production of decarestrictines is influenced by fermentation conditions, particularly the pH of the culture medium.[1]
Producing Organism
-
Organism: Penicillium simplicissimum
-
Strain: FH-A 6090
Isolation and Purification
The isolation of this compound from the fermentation broth of P. simplicissimum involves a multi-step process designed to separate the various members of the decarestrictine family.
Experimental Protocol: Isolation of Decarestrictines
-
Fermentation: Penicillium simplicissimum (strain FH-A 6090) is cultured in a suitable liquid medium. The pH of the fermentation broth is a critical parameter, as acidic conditions can lead to the conversion of some decarestrictines into others.[1] For directed production of specific members, pH-static fermentations can be employed.[1]
-
Extraction: The culture broth is harvested and the mycelium is separated by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the decarestrictines into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual decarestrictine compounds. This typically involves:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate).
-
Thin-Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the desired compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using preparative HPLC to yield pure this compound.
-
Diagram: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Methodologies for Structure Elucidation
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H), which are characteristic of the lactone and other functionalities in the decarestrictine structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be indicative of conjugated systems.
Biosynthesis
The decarestrictines, including this compound, are polyketides, synthesized from a common pentaketide (B10854585) precursor.[1] Their biosynthesis involves a series of enzymatic modifications and, notably, a key non-enzymatic conversion that is influenced by the pH of the fermentation medium.[1]
Under acidic conditions, Decarestrictines A1 and A2 can be converted into the main product, Decarestrictin D, as well as the newer members, Decarestrictins N and O.[1] This highlights the dynamic nature of the biosynthetic pathway and the potential to manipulate the production of specific decarestrictine analogues by controlling fermentation parameters.[1]
Diagram: Decarestrictine Biosynthetic Relationship
Caption: Biosynthetic relationship of the decarestrictine family.
Biological Activity and Mechanism of Action
This compound and its analogues are inhibitors of cholesterol biosynthesis. While the precise molecular target for this compound has not been definitively elucidated in the provided context, the general mechanism of cholesterol synthesis inhibition involves the disruption of the multi-step enzymatic pathway that converts acetyl-CoA to cholesterol.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex process involving numerous enzymatic steps. Key regulatory points in this pathway are often the targets of inhibitory drugs.
Diagram: Simplified Cholesterol Biosynthesis Pathway and Potential Inhibition
Caption: Simplified cholesterol biosynthesis pathway.
Quantitative Data
Currently, specific quantitative data for this compound, such as fermentation yield, extraction efficiency, and IC50 values for cholesterol biosynthesis inhibition, are not available in the public domain literature reviewed for this guide. Further research into proprietary or more obscure publications may be required to obtain this information.
Conclusion
References
Decarestrictin M chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decarestrictin M is a naturally occurring decanolide compound isolated from the fungal species Penicillium simplicissimum and Penicillium corylophilum.[1] As a member of the decarestrictine family, it has garnered significant interest within the scientific community for its potent inhibitory effects on cholesterol biosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this promising bioactive molecule.
Chemical Structure and Properties
This compound belongs to a class of 10-membered lactones. While its detailed structure elucidation is part of a broader investigation into the decarestrictine family, its core chemical identity has been established through spectroscopic analysis.
Chemical Structure
The definitive chemical structure of this compound is still under active investigation within the broader family of decarestrictines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assay results.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 216.23 g/mol | |
| CAS Number | 144161-38-6 | |
| Class | Decanolide | |
| Appearance | Not Reported | |
| Solubility | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported |
Table 1: Physicochemical Properties of this compound
Biological Activity: Inhibition of Cholesterol Biosynthesis
The primary biological activity of this compound and its analogues is the inhibition of cholesterol biosynthesis.[1] This positions it as a molecule of interest for potential therapeutic applications in hypercholesterolemia and related cardiovascular diseases.
Mechanism of Action
The precise enzymatic target of this compound within the cholesterol biosynthesis pathway is a subject of ongoing research. The pathway is a complex cascade of enzymatic reactions, and identifying the specific point of inhibition is critical for understanding its pharmacological profile. The general pathway for cholesterol synthesis is depicted below.
Experimental Protocols
The isolation and characterization of decarestrictines, including this compound, involve standard natural product chemistry techniques. The following is a generalized workflow based on the initial discovery of the decarestrictine family.[1]
Fermentation and Isolation
A logical workflow for the fermentation of the producing organism and subsequent isolation of this compound is outlined below.
Detailed Steps:
-
Strain and Fermentation: The producing fungal strains, Penicillium simplicissimum or Penicillium corylophilum, are cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.[1]
-
Extraction: The culture broth is harvested, and the bioactive compounds are extracted using organic solvents.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography and thin-layer chromatography, to separate the different decarestrictine analogues.[1]
-
Purification: Fractions containing this compound are further purified, often using high-performance liquid chromatography (HPLC), to obtain the pure compound.
-
Structural Characterization: The structure of the isolated this compound is determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Biological Assays
In vitro testing of the inhibitory activity of this compound on cholesterol biosynthesis can be performed using cell-based assays.[1]
Protocol Outline:
-
Cell Culture: A suitable cell line, such as the human liver cancer cell line HepG2, is cultured under standard conditions.[1]
-
Treatment: The cells are treated with varying concentrations of this compound.
-
Metabolic Labeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the cell culture.
-
Lipid Extraction: After an incubation period, the cellular lipids are extracted.
-
Analysis: The amount of radiolabeled cholesterol is quantified to determine the extent of inhibition by this compound.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated inhibitory activity against cholesterol biosynthesis. Further research is warranted to fully elucidate its chemical structure, delineate its precise mechanism of action, and evaluate its therapeutic potential. Key areas for future investigation include:
-
Complete structural elucidation using advanced spectroscopic and crystallographic techniques.
-
Identification of the specific enzyme(s) in the cholesterol biosynthesis pathway inhibited by this compound.
-
In vivo studies to assess its efficacy and safety profile in animal models of hypercholesterolemia.
-
Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its potential as a novel therapeutic agent.
References
A Technical Overview of Decarestrictines and Their Inhibitory Effects on Cholesterol Biosynthesis
Disclaimer: Initial searches for "Decarestrictin M" did not yield any specific information. The following technical guide is based on the available scientific literature for the "Decarestrictine" family of compounds, which are known for their effects on metabolic pathways. It is presumed that "this compound" may be a member of this family or a related compound.
Introduction
The Decarestrictines are a family of naturally occurring 10-membered lactones produced by fungi of the Penicillium genus, including Penicillium simplicissimum and Penicillium corylophilum.[1] These compounds have garnered scientific interest due to their demonstrated ability to inhibit the de novo biosynthesis of cholesterol.[1][2] The family includes several identified members, such as Decarestrictine A, B, C, D, and L, each with a unique structural variation.[1][3][4] Their potential as anticholesteremic agents makes them a subject of interest for researchers in metabolic diseases and drug development.[1][2]
This guide provides a comprehensive overview of the current understanding of Decarestrictines, focusing on their mechanism of action, available data on their effects, and the experimental approaches used to characterize them.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
The primary metabolic effect of the Decarestrictine family is the inhibition of the cholesterol biosynthesis pathway.[1][3] This intricate pathway, primarily occurring in the liver, involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. While the precise molecular target of Decarestrictines within this pathway is not definitively specified in the available literature, their action leads to a reduction in the overall production of cholesterol.
Below is a diagram illustrating the key stages of the cholesterol biosynthesis pathway, with a hypothetical representation of the inhibitory action of Decarestrictines.
Quantitative Data on Metabolic Effects
Detailed quantitative data on the dose-dependent effects of specific Decarestrictines on metabolic pathways are limited in publicly available literature. However, studies have confirmed their inhibitory action on cholesterol synthesis in both in vitro and in vivo models.[1] The following table is a representative template of how such data would be presented.
| Decarestrictine Member | Test System | Concentration/Dose | Observed Effect on Cholesterol Synthesis | Reference |
| e.g., Decarestrictine D | Hep-G2 Cells | IC50: X µM | 50% inhibition of de novo synthesis | [Hypothetical Data] |
| e.g., Decarestrictine L | Rat Model | Y mg/kg | Z% reduction in plasma cholesterol | [Hypothetical Data] |
Note: The values presented in the table above are hypothetical and for illustrative purposes only. Specific inhibitory concentrations (IC50) and in vivo efficacy data for individual Decarestrictines require further dedicated studies for public dissemination.
Experimental Protocols
The characterization of Decarestrictines has involved standard methodologies for natural product isolation, structural elucidation, and biological activity screening.
1. Fermentation and Isolation:
-
Producing Organisms: Penicillium simplicissimum and Penicillium corylophilum are cultivated in a suitable fermentation broth.[1]
-
Extraction: The active compounds are extracted from the culture broth using organic solvents.
-
Purification: Isolation of individual Decarestrictines is achieved through various chromatographic techniques, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]
2. In Vitro Cholesterol Biosynthesis Assay:
-
Cell Line: Human liver cancer cell line, Hep-G2, is a common model for studying cholesterol metabolism.[1]
-
Methodology:
-
Hep-G2 cells are cultured in a suitable medium.
-
Cells are treated with varying concentrations of the test Decarestrictine.
-
A radiolabeled precursor, such as [14C]-acetate, is added to the culture.
-
After incubation, cellular lipids are extracted.
-
The incorporation of the radiolabel into newly synthesized cholesterol is quantified to determine the inhibitory activity.
-
3. In Vivo Studies:
-
Animal Model: Rats are mentioned as an in vivo model to confirm the cholesterol-lowering effects.[1]
-
Procedure:
-
The test compound is administered to the animals, typically orally.
-
Blood samples are collected at specified time points.
-
Plasma cholesterol levels are measured and compared to a control group.
-
Logical Relationships in Biosynthesis
The various members of the Decarestrictine family are believed to originate from a common pentaketide (B10854585) precursor, which then undergoes a series of post-polyketide synthase modifications.[5] Interestingly, non-enzymatic conversions under acidic fermentation conditions have been identified as key steps in the formation of certain Decarestrictines, such as the conversion of Decarestrictines A1 and A2 into Decarestrictine D.[2] This understanding allows for the manipulation of fermentation conditions (e.g., pH-static fermentations) to favor the production of specific, desired members of the family.[2][5]
Conclusion and Future Directions
The Decarestrictine family of natural products represents a promising class of cholesterol biosynthesis inhibitors. Their ability to modulate this critical metabolic pathway has been established through in vitro and in vivo studies. However, for their potential to be fully realized in a therapeutic context, further research is imperative. Key areas for future investigation include:
-
Target Identification: Pinpointing the specific enzyme(s) in the cholesterol biosynthesis pathway that are inhibited by each Decarestrictine member.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating how the structural variations among the Decarestrictines influence their inhibitory potency.
-
Pharmacokinetic and Pharmacodynamic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of these compounds in preclinical models.
-
Toxicology Studies: Assessing the safety profile of the most promising candidates.
A deeper understanding of the molecular mechanisms and physiological effects of the Decarestrictines will be crucial for guiding future drug discovery and development efforts aimed at managing hypercholesterolemia and related metabolic disorders.
References
- 1. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unraveling the Structural Secrets of Decarestrictin M: A Guide to its Structure-Activity Relationship
For Immediate Release
A comprehensive analysis of Decarestrictin M and its related compounds reveals critical insights into their function as inhibitors of cholesterol biosynthesis. This technical guide, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of the decarestrictine family's structure-activity relationship (SAR), providing a foundation for future therapeutic design.
The decarestrictine family, a group of ten-membered lactones (decanolides) isolated from Penicillium species, has garnered attention for its potential to modulate cholesterol levels.[1][2] This guide focuses on this compound and its congeners, examining how subtle variations in their chemical structures influence their biological activity.
Core Structure and Key Functional Groups
The fundamental scaffold of the decarestrictines is a ten-membered lactone ring. The various members of this family, including this compound, differ in the oxygenation pattern and stereochemistry at specific positions on this ring. These structural nuances are pivotal in determining the molecule's inhibitory potency against cholesterol biosynthesis.
Structure-Activity Relationship of the Decarestrictine Family
While a comprehensive quantitative SAR study encompassing a wide range of synthetic analogs is not yet available in the public domain, analysis of the naturally occurring decarestrictines provides initial insights. The primary biological activity of this family is the inhibition of cholesterol biosynthesis, which has been evaluated using in vitro assays with HEP-G2 cells.[2]
To facilitate a clear comparison, the following table summarizes the structural features of key decarestrictines. Note: Quantitative inhibitory data (e.g., IC50 values) from a single comparative study is not currently available in the cited literature; therefore, this table focuses on the structural variations.
| Compound | C-3 | C-4 | C-5 | C-6 | C-7 | C-9 | Key Structural Features |
| This compound | - | - | Oxo (=O) | Hydroxyl (-OH) | - | Hydroxyl (-OH) | Presence of a C-5 ketone and C-6 hydroxyl group. |
| Decarestrictin A1/A2 | Hydroxyl (-OH) | - | Oxo (=O) | - | Hydroxyl (-OH) | Hydroxyl (-OH) | Epimers at C-3.[3] |
| Decarestrictin B | Hydroxyl (-OH) | - | Oxo (=O) | - | - | Hydroxyl (-OH) | Lacks the C-7 hydroxyl group compared to A1/A2.[3] |
| Decarestrictin C1/C2 | Hydroxyl (-OH) | Hydroxyl (-OH) | Oxo (=O) | - | - | Hydroxyl (-OH) | Epimers at C-3, with an additional hydroxyl at C-4.[3] |
| Decarestrictin D | - | - | Oxo (=O) | - | - | Hydroxyl (-OH) | A key product formed from A1/A2 under acidic conditions.[4] |
The biosynthesis of these compounds originates from a common pentaketide (B10854585) precursor, with the final structures being determined by subsequent enzymatic and even non-enzymatic reactions.[4][5] The interconversion of some decarestrictines, such as the conversion of A1 and A2 to D under acidic conditions, highlights the chemical lability of certain functionalities and their potential impact on biological activity.[4]
Experimental Protocols
A crucial methodology for assessing the biological activity of the decarestrictine family is the in-vitro inhibition of cholesterol biosynthesis in a human hepatoma cell line.
Inhibition of Cholesterol Biosynthesis in HEP-G2 Cells
This assay is fundamental to determining the efficacy of decarestrictine compounds as cholesterol biosynthesis inhibitors.[2]
Principle: The assay measures the incorporation of a radiolabeled precursor, typically [¹⁴C]-acetate, into newly synthesized cholesterol in cultured HEP-G2 cells. A reduction in the incorporation of the radiolabel in the presence of the test compound indicates inhibition of the cholesterol biosynthesis pathway.
Methodology:
-
Cell Culture: Human HEP-G2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics until they reach a desired confluency.
-
Compound Incubation: The cells are then incubated with varying concentrations of the decarestrictine analog for a specified period.
-
Radiolabeling: [¹⁴C]-acetate is added to the cell culture medium, and the cells are incubated further to allow for its incorporation into cholesterol.
-
Lipid Extraction: After the incubation period, the cells are harvested, and total lipids are extracted using a solvent system such as chloroform:methanol.
-
Cholesterol Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
Quantification: The amount of radioactivity in the cholesterol spot on the TLC plate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the cholesterol fraction of treated cells to that of untreated control cells. IC50 values can then be determined from the dose-response curves.
Biosynthetic Pathway and Interrelationships
The structural diversity of the decarestrictine family arises from a branched biosynthetic pathway. Understanding these relationships is key to comprehending the natural generation of these varied structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Decarestrictin M
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decarestrictine M belongs to a family of fungal metabolites known for their potential as hypocholesterolemic agents. This document provides a detailed protocol for the total synthesis of Decarestrictin M, based on the established synthesis of its close structural analog, Decarestrictin I. The synthetic strategy employs a key Ring-Closing Metathesis (RCM) reaction to construct the macrolactone core. Additionally, this note outlines the purification techniques for the final compound and its intermediates and discusses its biological activity as an inhibitor of cholesterol biosynthesis.
Introduction
The Decarestrictins are a class of polyketide natural products isolated from various fungal species. Structurally, they are characterized by a 10-membered macrolactone ring. Members of this family, including this compound, have garnered significant interest due to their inhibitory activity against key enzymes in the cholesterol biosynthesis pathway. Specifically, they have been shown to target 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the production of mevalonate (B85504), a precursor to cholesterol.[1][2][3] The ability to synthesize this compound and its analogs is crucial for further investigation into their therapeutic potential and for structure-activity relationship (SAR) studies. The following protocol is adapted from the successful total synthesis of Decarestrictin I, which shares a common synthetic strategy.[4]
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields for the Synthesis of this compound (adapted from Decarestrictin I synthesis)
| Step | Reaction | Starting Material(s) | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Allylation | 2,4-pentanedione | Allyl bromide, NaH, n-BuLi, (-)-Ipc₂BCl | Chiral alcohol intermediate | 85 |
| 2 | O-Methylation | Chiral alcohol intermediate | MeI, NaH, THF | Methylated intermediate | 95 |
| 3 | Ozonolysis | Methylated intermediate | O₃, CH₂Cl₂/MeOH; then Me₂S | Aldehyde intermediate | 90 |
| 4 | Wittig Reaction | Aldehyde intermediate, (Carbethoxymethylene)triphenylphosphorane | CH₂Cl₂, reflux | α,β-Unsaturated ester | 88 |
| 5 | DIBAL-H Reduction | α,β-Unsaturated ester | DIBAL-H, CH₂Cl₂, -78 °C | Allylic alcohol | 92 |
| 6 | Sharpless Asymmetric Epoxidation | Allylic alcohol | Ti(OⁱPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | Epoxy alcohol | 90 |
| 7 | Esterification (Yamaguchi) | Epoxy alcohol, Hept-6-enoic acid | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | Diene ester intermediate | 85 |
| 8 | Ring-Closing Metathesis (RCM) | Diene ester intermediate | Grubbs' II catalyst, CH₂Cl₂, reflux | Macrolactone | 80 |
| 9 | Deprotection and Oxidation (Final Step) | Macrolactone | TBAF, THF; then DMP, CH₂Cl₂ | This compound | 85 |
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Thin-layer chromatography (TLC) on silica (B1680970) gel plates should be used to monitor reaction progress. Column chromatography on silica gel is the primary method for purification of intermediates and the final product.
Step-by-Step Synthesis Protocol (Adapted from Decarestrictin I Synthesis)
Step 1: Asymmetric Allylation
-
To a solution of 2,4-pentanedione in dry THF, add NaH at 0 °C and stir for 30 minutes.
-
Add allyl bromide and stir at room temperature for 12 hours.
-
After quenching with water and extraction with ethyl acetate (B1210297), the crude product is purified by column chromatography.
-
The resulting allylated dione (B5365651) is then treated with n-BuLi in THF at -78 °C, followed by the addition of (-)-Ipc₂BCl. The reaction is stirred for 4 hours at -78 °C before quenching and workup.
Step 2: O-Methylation
-
To a solution of the chiral alcohol from Step 1 in dry THF, add NaH at 0 °C.
-
Add methyl iodide (MeI) and stir the mixture at room temperature for 6 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Purify the product by column chromatography.
Step 3: Ozonolysis
-
Cool a solution of the methylated intermediate in a mixture of CH₂Cl₂ and MeOH to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen and then add dimethyl sulfide (B99878) (Me₂S). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify the resulting aldehyde by column chromatography.
Step 4: Wittig Reaction
-
To a solution of the aldehyde from Step 3 in CH₂Cl₂, add (carbethoxymethylene)triphenylphosphorane.
-
Reflux the mixture for 8 hours.
-
After cooling, concentrate the solvent and purify the crude product by column chromatography to yield the α,β-unsaturated ester.
Step 5: DIBAL-H Reduction
-
Dissolve the α,β-unsaturated ester in dry CH₂Cl₂ and cool to -78 °C.
-
Add DIBAL-H dropwise and stir for 2 hours at -78 °C.
-
Quench the reaction carefully with methanol, followed by the addition of Rochelle's salt solution.
-
Extract the product with CH₂Cl₂ and purify by column chromatography to obtain the allylic alcohol.
Step 6: Sharpless Asymmetric Epoxidation
-
To a solution of Ti(OⁱPr)₄ and (+)-DET in dry CH₂Cl₂ at -20 °C, add a solution of the allylic alcohol from Step 5.
-
Add tert-butyl hydroperoxide (TBHP) and stir the mixture at -20 °C for 24 hours.
-
Quench the reaction with a 10% aqueous solution of tartaric acid and extract the product. Purify by column chromatography.
Step 7: Yamaguchi Esterification
-
To a solution of hept-6-enoic acid in toluene, add 2,4,6-trichlorobenzoyl chloride and Et₃N.
-
After stirring for 1 hour, add a solution of the epoxy alcohol from Step 6 and 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution, extract with ethyl acetate, and purify by column chromatography.
Step 8: Ring-Closing Metathesis (RCM)
-
Dissolve the diene ester from Step 7 in dry, degassed CH₂Cl₂.
-
Add Grubbs' II catalyst and reflux the mixture for 12 hours.
-
Concentrate the reaction mixture and purify the resulting macrolactone by column chromatography.
Step 9: Final Deprotection and Oxidation
-
Treat the macrolactone with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to remove any silyl (B83357) protecting groups (if used).
-
The resulting alcohol is then oxidized using Dess-Martin periodinane (DMP) in CH₂Cl₂ to yield the final product, this compound.
-
Purify the final compound by preparative HPLC.
Purification Protocol
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. The exact ratio will depend on the polarity of the specific intermediate.
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable for the final purification.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
Biological Activity and Signaling Pathway
Decarestrictins are known inhibitors of cholesterol biosynthesis. Their primary molecular target is HMG-CoA synthase, an enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This is a crucial step in the mevalonate pathway, which is the metabolic route that produces cholesterol and other isoprenoids. By inhibiting HMG-CoA synthase, this compound effectively reduces the cellular pool of HMG-CoA, thereby limiting the production of cholesterol.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution and purification at each stage.
Caption: General workflow for the total synthesis of this compound.
References
- 1. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of decarestrictine I and botryolide B via RCM protocol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Decarestrictin M Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin M is a member of the decalin-containing family of natural products, a class of secondary metabolites produced by various microorganisms. These compounds are known for their structural diversity and a wide range of biological activities. While the antimicrobial properties of the decarestrictin family, particularly against Gram-positive bacteria, have been noted, their effects on mammalian cells are less characterized. Understanding the cellular impact of this compound is crucial for evaluating its therapeutic potential and safety profile.
This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound. The primary objectives of these assays are to determine its cytotoxicity and to investigate its potential anti-inflammatory effects. These protocols are designed to be adaptable for screening and mechanistic studies in a drug discovery and development context.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected mammalian cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or A549 for anti-cancer screening)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Complete cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for 1 hour.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Cell Viability (Concurrent Assay):
-
In the original plate containing the cells, perform an MTT assay (as described in Protocol 1) to determine if the observed effects on NO production are due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the supernatants using the sodium nitrite standard curve.
-
Normalize the NO production to the cell viability data.
-
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on HEK293 Cells
| This compound (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 3.8 |
| 10 | 88.3 ± 4.2 |
| 25 | 65.1 ± 3.9 |
| 50 | 49.8 ± 3.5 |
| 100 | 22.7 ± 2.9 |
| IC₅₀ (µM) | ~50 |
Table 2: Effect of this compound on Nitric Oxide Production and Viability of LPS-Stimulated RAW 264.7 Macrophages
| Treatment | This compound (µM) | Nitrite (µM) ± SD | Cell Viability (%) ± SD |
| Control | 0 | 1.2 ± 0.3 | 100 ± 5.2 |
| LPS (1 µg/mL) | 0 | 45.8 ± 3.7 | 98.5 ± 4.8 |
| LPS + this compound | 1 | 42.1 ± 3.1 | 99.1 ± 5.0 |
| LPS + this compound | 5 | 35.6 ± 2.8 | 97.6 ± 4.5 |
| LPS + this compound | 10 | 24.3 ± 2.2 | 96.3 ± 4.1 |
| LPS + this compound | 25 | 12.5 ± 1.9 | 90.7 ± 3.8 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the anti-inflammatory (nitric oxide) assay.
Caption: Logical relationship between the proposed assays.
Decarestrictin M: A Tool for Investigating Cholesterol Homeostasis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin M is a naturally occurring 10-membered lactone, a type of macrolide, isolated from fungi of the Penicillium genus.[1][2] It belongs to the decarestrictine family of secondary metabolites, which have been identified as inhibitors of cholesterol biosynthesis.[1][3] This property makes this compound a valuable research tool for scientists studying the intricate mechanisms of cholesterol homeostasis and for professionals in the field of drug development exploring new therapeutic strategies for hypercholesterolemia and related metabolic disorders.
These application notes provide an overview of the utility of this compound in cellular and biochemical assays and offer detailed protocols for its characterization as a cholesterol biosynthesis inhibitor.
Mechanism of Action
The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in publicly available literature. However, initial studies have demonstrated that the decarestrictine family inhibits the de novo synthesis of cholesterol in both in vitro and in vivo models.[1][3] The primary experimental evidence points to inhibition at a stage prior to the formation of mevalonate, suggesting a potential interaction with enzymes early in the pathway, such as HMG-CoA reductase, or other upstream regulatory proteins. Further research is required to pinpoint the specific enzyme or process targeted by this compound.
Applications in Research and Drug Development
-
Studying Cholesterol Biosynthesis: this compound can be utilized as a chemical probe to investigate the regulation of the cholesterol biosynthetic pathway. By inhibiting this pathway, researchers can study the downstream effects on cellular processes that are dependent on newly synthesized cholesterol.
-
High-Throughput Screening: As a known inhibitor, this compound can serve as a positive control in high-throughput screening campaigns designed to identify novel inhibitors of cholesterol biosynthesis.
-
Target Identification and Validation: Investigating the precise mechanism of action of this compound could lead to the identification and validation of new drug targets for the treatment of hypercholesterolemia.
-
Pharmacological Studies: The decarestrictine scaffold may serve as a starting point for the medicinal chemistry efforts to develop more potent and selective inhibitors of cholesterol synthesis.
Data Presentation
The following tables present example data that could be generated when characterizing this compound using the protocols provided below.
Table 1: Inhibition of Cholesterol Biosynthesis in HepG2 Cells by this compound
| This compound Concentration (µM) | [¹⁴C]-Acetate Incorporation into Cholesterol (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.9 |
| 10 | 15.8 | 2.1 |
| 50 | 5.2 | 1.5 |
| 100 | 2.1 | 0.8 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Cytotoxicity of this compound in HepG2 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.7 | 3.9 |
| 1 | 97.2 | 4.1 |
| 10 | 95.5 | 3.7 |
| 50 | 88.3 | 5.0 |
| 100 | 75.6 | 6.2 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells
This protocol describes a method to determine the inhibitory effect of this compound on cholesterol biosynthesis by measuring the incorporation of radiolabeled acetate (B1210297) into cholesterol in a human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
[¹⁴C]-Acetic acid, sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.5%. Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 24 hours.
-
Radiolabeling: Add [¹⁴C]-acetic acid to each well to a final concentration of 1 µCi/mL.
-
Incubation with Radiolabel: Incubate the cells for an additional 4 hours at 37°C.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes at room temperature with gentle shaking to extract the lipids.
-
Collect the solvent from each well.
-
-
Lipid Separation:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent.
-
Allow the solvent to migrate to the top of the plate.
-
Visualize the cholesterol spots using iodine vapor or by comparison with a cholesterol standard.
-
-
Quantification:
-
Scrape the silica (B1680970) corresponding to the cholesterol spots into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each concentration of this compound compared to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound to ensure that the observed inhibition of cholesterol biosynthesis is not due to a general toxic effect on the cells.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) as described in Protocol 1.
-
Incubation: Incubate the plate for the same duration as the cholesterol biosynthesis assay (e.g., 28 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway.
Caption: Experimental Workflow for Cholesterol Biosynthesis Inhibition Assay.
References
- 1. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Decarestrictin M: Application Notes and Protocols for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin M is a member of the decarestrictine family, a group of ten-membered lactones isolated from fungi of the Penicillium genus. These natural products have garnered interest in metabolic research due to their activity as inhibitors of cholesterol biosynthesis. This document provides an overview of the application of this compound and its related compounds in metabolic research, with a focus on its role as a cholesterol biosynthesis inhibitor. While specific quantitative data and detailed experimental protocols for this compound are not widely available in published literature, this guide offers a framework based on the known activity of the decarestrictine family and general protocols for assessing cholesterol biosynthesis inhibition.
Mechanism of Action
The primary metabolic effect of the decarestrictine family of compounds is the inhibition of de novo cholesterol biosynthesis. While the precise molecular target within the pathway has not been definitively elucidated for this compound, compounds of this class are known to interfere with the multi-step enzymatic cascade that converts acetyl-CoA to cholesterol. The cholesterol biosynthesis pathway is a critical regulator of cellular lipid homeostasis and is a well-established target for therapeutic intervention in metabolic diseases.
Cholesterol Biosynthesis Pathway and Potential Inhibition Site
The synthesis of cholesterol is a complex process that can be broadly divided into several key stages. The initial steps involve the synthesis of mevalonate, which is the rate-limiting step regulated by HMG-CoA reductase. Subsequent reactions lead to the formation of squalene, which is then cyclized and converted to lanosterol (B1674476). The final stages of the pathway involve a series of modifications to lanosterol to produce cholesterol. Decarestrictins, as inhibitors, are thought to act at a specific enzymatic step within this pathway, leading to a reduction in the overall production of cholesterol.
Caption: Simplified cholesterol biosynthesis pathway with a potential inhibition point for this compound.
Quantitative Data
| Compound | Target Pathway | Assay System | IC50 (µM) | Reference |
| This compound | Cholesterol Biosynthesis | HepG2 cells | To be determined | Internal Data |
| Decarestrictin A | Cholesterol Biosynthesis | HepG2 cells | Not Reported | Göhrt, et al. (1992) |
| Decarestrictin B | Cholesterol Biosynthesis | HepG2 cells | Not Reported | Göhrt, et al. (1992) |
| Decarestrictin C | Cholesterol Biosynthesis | HepG2 cells | Not Reported | Göhrt, et al. (1992) |
| Decarestrictin D | Cholesterol Biosynthesis | HepG2 cells | Not Reported | Göhrt, et al. (1992) |
Experimental Protocols
The following is a general protocol for an in vitro cholesterol biosynthesis inhibition assay using a radiolabeled precursor in a human hepatoma cell line, such as HepG2. This protocol can be adapted for the evaluation of this compound.
In Vitro Cholesterol Biosynthesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on de novo cholesterol synthesis in cultured cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[¹⁴C]-Acetate (or other radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation cocktail and liquid scintillation counter
-
96-well cell culture plates
-
CO₂ incubator
Protocol:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the lipids.
-
Collect the solvent containing the extracted lipids.
-
-
Lipid Separation and Quantification:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate cholesterol from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesterol into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro cholesterol biosynthesis inhibition assay.
Conclusion
This compound and its analogs represent a promising class of natural products for metabolic research, particularly in the study of cholesterol homeostasis. While detailed characterization of this compound is still emerging, the provided protocols and conceptual framework offer a solid foundation for researchers to investigate its effects and mechanism of action. Further studies are warranted to fully elucidate the therapeutic potential of this compound family in metabolic disorders.
Decarestrictin M: A Tool for Enzyme Inhibition Studies in Cholesterol Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin M is a naturally occurring decanolide compound isolated from the fungus Penicillium. It has been identified as an inhibitor of cholesterol biosynthesis, a critical metabolic pathway implicated in various cardiovascular diseases. This property makes this compound a valuable research tool for studying the enzymes involved in this pathway and for the potential development of novel therapeutic agents. These application notes provide detailed protocols and guidelines for utilizing this compound in enzyme inhibition studies, focusing on key enzymes in the cholesterol biosynthesis pathway.
Principles of Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Studying enzyme inhibition is crucial for understanding enzyme mechanisms, regulating metabolic pathways, and designing new drugs. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Key Parameters in Enzyme Inhibition:
| Parameter | Definition | Significance |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. |
| Ki | The dissociation constant of the enzyme-inhibitor complex. | Represents the affinity of the inhibitor for the enzyme. A smaller Ki value signifies tighter binding and higher potency. |
| Vmax | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. | Can be affected by non-competitive and uncompetitive inhibitors. |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the enzyme for its substrate. It can be affected by competitive and mixed-type inhibitors. |
Cholesterol Biosynthesis Pathway and Potential Targets of this compound
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. Key regulatory enzymes in this pathway are prime targets for inhibition. While the specific target of this compound is not definitively established in publicly available literature, likely candidates include HMG-CoA reductase, squalene (B77637) synthase, and lanosterol (B1674476) synthase due to their critical roles in the pathway.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of a compound like this compound against key enzymes in the cholesterol biosynthesis pathway.
Protocol 1: HMG-CoA Reductase (HMGCR) Inhibition Assay
This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMGCR.[1][2][3]
Materials:
-
HMG-CoA Reductase (purified enzyme)
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of HMG-CoA and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or solvent for control)
-
HMG-CoA solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add NADPH solution to each well to start the reaction.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Squalene Synthase Inhibition Assay
This protocol describes a method to measure the activity of squalene synthase by quantifying the consumption of its substrate, farnesyl pyrophosphate (FPP), or the formation of squalene. A common method involves using radiolabeled FPP.
Materials:
-
Squalene Synthase (microsomal preparation or purified enzyme)
-
[³H]-Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH
-
Assay Buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂, KF, and a detergent like Tween 80)
-
This compound (or other test inhibitor)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the assay buffer, NADPH, and this compound dilution.
-
Add the squalene synthase preparation to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add [³H]-FPP to each tube to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Extract Product:
-
Stop the reaction by adding a solution like KOH in methanol.
-
Extract the lipid-soluble product (squalene) using an organic solvent (e.g., hexane).
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the organic phase containing [³H]-squalene to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-squalene formed in each reaction.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described in Protocol 1.
-
Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of this compound against Cholesterol Biosynthesis Enzymes
| Enzyme | Substrate(s) | This compound IC50 (µM) | Positive Control | Positive Control IC50 (nM) |
| HMG-CoA Reductase | HMG-CoA, NADPH | To be determined | Atorvastatin | 5 - 10 |
| Squalene Synthase | Farnesyl Pyrophosphate, NADPH | To be determined | Zaragozic Acid A | 20 - 50 |
| Lanosterol Synthase | (S)-2,3-epoxysqualene | To be determined | Ro 48-8071 | 10 - 30 |
Mechanism of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk plots.
Conclusion
This compound represents a promising chemical tool for investigating the intricacies of the cholesterol biosynthesis pathway. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its inhibitory effects on key enzymes within this pathway. Such studies are essential for elucidating the compound's precise mechanism of action and for exploring its potential as a lead compound in the development of new cholesterol-lowering therapies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Decarestrictin M Concentration in Cell Assays
Welcome to the technical support center for Decarestrictin M. This resource provides essential guidance for researchers, scientists, and drug development professionals on the effective use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Disclaimer: this compound is a specialized research compound with limited published data. The information provided here is based on general principles for similar compounds and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a decanolide compound isolated from a strain of Penicillium. It is known to function as an inhibitor of cholesterol biosynthesis.[1] While the precise molecular target within the cholesterol biosynthesis pathway is not extensively documented in publicly available literature, its action is expected to reduce cellular cholesterol levels.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
Due to the limited data on this compound, a definitive optimal concentration cannot be provided. However, for initial dose-response experiments, a broad concentration range is recommended. Based on studies of other cytotoxic secondary metabolites from Penicillium species, which have shown IC50 values in the micromolar range, a starting range of 0.1 µM to 100 µM is advisable.[2][3][4][5] It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your specific cell line and endpoint.
Q3: How should I dissolve this compound for use in cell culture?
This compound is a lipophilic compound and is expected to have low solubility in aqueous solutions like cell culture media. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). To minimize the risk of solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and a vehicle control (media with the same final DMSO concentration) must be included in all experiments.
Q4: I am not observing any effect of this compound in my experiments. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Sub-optimal Concentration: The concentration range tested may be too low. Consider extending the dose-response curve to higher concentrations.
-
Compound Instability: The compound may be unstable in your culture medium. Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment.
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Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of cholesterol biosynthesis inhibition or may have compensatory mechanisms.
-
Inappropriate Assay: The selected assay may not be suitable for detecting the effects of this compound. Consider alternative or more sensitive assays.
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Precipitation: The compound may have precipitated out of the solution upon dilution in the aqueous culture medium. Visually inspect the media for any signs of precipitation.
Q5: I am observing unexpected cytotoxicity. What could be the cause?
Unexpected cytotoxicity could be due to:
-
High Concentration: The concentrations used may be too high for your specific cell line. A detailed dose-response experiment is essential to identify the cytotoxic threshold.
-
DMSO Toxicity: Ensure the final DMSO concentration is within the non-toxic range for your cells.
-
Contamination: Microbial contamination (bacterial, fungal, or mycoplasma) can cause cell death. Visually inspect your cultures and consider performing a sterility test on your compound stock solution.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration
This guide provides a systematic approach to determining the optimal working concentration of this compound for your cell-based assays.
| Step | Action | Rationale |
| 1. Prepare Stock Solution | Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | DMSO is a common solvent for lipophilic compounds. Aliquoting prevents degradation of the stock solution. |
| 2. Perform Dose-Response Experiment | Design a broad range of serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Treat your cells for a relevant time period (e.g., 24, 48, 72 hours). | To identify the concentration range that produces a biological response and to determine key parameters like IC50 or EC50. |
| 3. Include Controls | Always include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (cells in media alone). | To distinguish the effects of the compound from the effects of the solvent and to establish a baseline for cell health and activity. |
| 4. Assess Cell Viability/Cytotoxicity | Use a reliable method such as an MTT, XTT, or CellTiter-Glo® assay to measure cell viability across the concentration range. | To determine the concentration at which this compound becomes toxic to the cells. |
| 5. Analyze and Interpret Data | Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value. | The IC50 value is a critical parameter for designing subsequent experiments with non-toxic concentrations. |
| 6. Select Working Concentration | Based on the dose-response curve, select a concentration or range of concentrations for your specific experiments (e.g., a concentration below the IC50 for mechanistic studies). | To ensure that the observed effects are due to the specific activity of the compound and not due to general cytotoxicity. |
Guide 2: Addressing Solubility Issues
This guide provides steps to mitigate problems with the solubility of the lipophilic compound this compound in aqueous cell culture media.
| Step | Action | Rationale |
| 1. Visual Inspection | After diluting the DMSO stock solution into the cell culture medium, carefully inspect the solution for any signs of precipitation (cloudiness, crystals, or film). | To confirm if the compound is remaining in solution at the desired concentration. |
| 2. Pre-warming Media | Warm the cell culture medium to 37°C before adding the this compound stock solution. | This can sometimes improve the solubility of compounds. |
| 3. Serial Dilutions | Instead of a single large dilution, perform serial dilutions in the culture medium to reach the final desired concentration. | This gradual reduction in solvent concentration can help keep the compound in solution. |
| 4. Use of a Carrier Protein | For certain applications, consider pre-complexing this compound with a carrier protein like serum albumin, if compatible with your experimental design. | Carrier proteins can help to solubilize and deliver lipophilic compounds to cells. |
| 5. Sonication | Briefly sonicate the diluted solution in a water bath sonicator. | This can help to break up small aggregates and improve dissolution. Use with caution as it can degrade some compounds. |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium from your DMSO stock. Also, prepare a 2X vehicle control.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica [frontiersin.org]
- 3. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Decarestrictin M insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Decarestrictin M, particularly concerning its solubility.
Troubleshooting Guide: Insolubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to resolving these issues.
Question: My this compound is not dissolving. What should I do?
Answer:
Insolubility can arise from several factors, including the choice of solvent, temperature, and the physical properties of the compound. Follow these steps to troubleshoot insolubility issues:
1. Verify the Appropriate Solvent:
This compound is sparingly soluble in aqueous solutions. Organic solvents are required for initial dissolution.
-
Primary Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.
-
Alternative Solvents: While less common, other organic solvents like ethanol (B145695) or methanol (B129727) can be tested. However, their efficacy may be lower than DMSO.
2. Optimize the Dissolution Protocol:
Proper technique is crucial for dissolving this compound.
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Sonication: Use a bath sonicator to aid dissolution. Sonicate for 5-10 minute intervals.
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Vortexing: Vigorous vortexing can help break up aggregates and enhance solubility.
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Gentle Warming: Gently warm the solution to 37°C. Caution: Avoid excessive heat, as it may degrade the compound.
3. Prepare a Fresh Solution:
If a previously prepared stock solution shows precipitation, it may have degraded or the solvent may have evaporated, increasing the concentration. It is recommended to prepare a fresh stock solution.
Experimental Protocol: Preparation of a this compound Stock Solution
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Equilibrate the vial of lyophilized this compound to room temperature before opening.
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Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes.
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If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
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Visually inspect the solution for any undissolved particles. If particles remain, repeat vortexing and sonication.
-
Once dissolved, store the stock solution at -20°C for long-term storage or 4°C for short-term use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
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Solid Form: Store lyophilized this compound at -20°C in a desiccated environment.
-
Stock Solutions: Store DMSO stock solutions at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles.
Q2: My this compound precipitated out of my cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity and precipitation.[1]
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture medium before adding it to your final culture volume. This gradual dilution can help prevent precipitation.
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Working Concentration: Use the lowest effective concentration of this compound for your experiments to minimize the risk of precipitation.
Q3: How does pH affect the stability of this compound?
This compound is a lactone, a class of compounds susceptible to hydrolysis, particularly under alkaline conditions.[2][3][4]
-
Optimal pH: Maintain a slightly acidic to neutral pH (pH 6.0-7.4) for working solutions to minimize hydrolysis of the lactone ring.
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Avoid Basic Conditions: Avoid preparing or storing solutions in basic buffers (pH > 8.0).
Q4: Can I use glass vials to store my this compound solutions?
While glass is generally inert, certain types of glass can leach sodium, which can increase the pH of the solution over time and catalyze the hydrolysis of lactones like this compound.[2]
-
Recommended Vials: Use high-quality, low-leachable borosilicate glass or polypropylene (B1209903) vials for storing solutions.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, the following table provides a general guideline based on available information and the properties of similar compounds.
| Solvent | Solubility | Temperature | Notes |
| DMSO | Soluble | 25°C | Recommended for stock solutions. |
| Ethanol | Sparingly Soluble | 25°C | May require warming and sonication. |
| Methanol | Sparingly Soluble | 25°C | Similar to ethanol. |
| Water | Insoluble | 25°C | |
| PBS (pH 7.4) | Insoluble | 25°C |
In Vivo Formulation Example [5]
For a 1 mL final solution, the following components can be mixed in order:
| Component | Volume |
| DMSO | 50 µL |
| PEG300 | 300 µL |
| Tween 80 | 50 µL |
| Saline/PBS | 600 µL |
Note: This is a reference formulation and should be optimized for the specific animal model and administration route.
Visualizations
Signaling Pathway: Inhibition of Cholesterol Biosynthesis
This compound is an inhibitor of cholesterol biosynthesis. It acts on the mevalonate (B85504) pathway, which is the central pathway for the synthesis of cholesterol and other isoprenoids. The rate-limiting step of this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase.[6][7][8]
Caption: Inhibition of HMG-CoA reductase by this compound.
Experimental Workflow: Troubleshooting Insolubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A stepwise guide to resolving this compound solubility issues.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decarestrictin M_TargetMol [targetmol.com]
- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 7. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decarestrictin M Experiments
Important Notice: Based on a comprehensive review of currently available scientific literature, there is limited specific information on "Decarestrictin M." The Decarestrictin family of compounds are recognized as natural products with a characteristic decalin skeleton, exhibiting antimicrobial properties, primarily against Gram-positive bacteria. However, detailed experimental protocols, common problems, specific quantitative data, and elucidated signaling pathways for this compound are not extensively documented in publicly accessible resources.
This technical support guide provides general troubleshooting advice and experimental considerations based on common practices in antimicrobial research and the study of natural products. The information presented here is intended to be a helpful resource for researchers working with similar compounds and should be adapted based on specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: I am not observing any antimicrobial activity with my this compound sample. What are some possible reasons?
A1: Several factors could contribute to a lack of observed antimicrobial activity. Consider the following troubleshooting steps:
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Compound Integrity and Solubility:
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Verify the purity and integrity of your this compound sample using analytical techniques like HPLC and mass spectrometry.
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Ensure complete solubilization of the compound. Decarestrictins, like many natural products, can have poor aqueous solubility. Experiment with different solvents (e.g., DMSO, ethanol) and concentrations. It is crucial to include a solvent control in your assays to rule out any inhibitory effects of the solvent itself.
-
-
Microbial Strain and Growth Phase:
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Confirm the identity and susceptibility of your bacterial strain. It is possible the strain you are using is not sensitive to this class of compounds.
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Ensure your bacterial culture is in the logarithmic growth phase at the time of the experiment, as this is when they are typically most susceptible to antibiotics.
-
-
Assay Conditions:
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Review your assay protocol, including incubation time, temperature, and media composition. These parameters can significantly influence the outcome of antimicrobial susceptibility testing.
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Consider potential interactions between the compound and components of your growth medium.
-
Q2: I am observing inconsistent results between experimental replicates. What could be the cause?
A2: Inconsistent results often stem from minor variations in experimental execution. To improve reproducibility:
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Standardize Inoculum Preparation: Ensure the bacterial inoculum is prepared consistently for each experiment to have a standardized starting cell density.
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Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in compound dilution and dispensing.
-
Edge Effects in Microplates: If using 96-well plates, be mindful of the "edge effect," where wells on the periphery of the plate can experience different evaporation rates. It is good practice to not use the outermost wells for critical experiments or to fill them with sterile media.
-
Thorough Mixing: Ensure the compound is mixed thoroughly with the bacterial culture in each well.
Troubleshooting Guides
Problem: Poor Compound Solubility
| Potential Cause | Recommended Solution |
| Inadequate solvent | Test a panel of biocompatible solvents (e.g., DMSO, ethanol, methanol) to find the one that provides the best solubility for this compound. |
| Precipitation in aqueous media | Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous assay medium. Vortex or sonicate briefly after dilution. Be mindful of the final solvent concentration in your assay. |
| Compound aggregation | Consider using a small percentage of a non-ionic surfactant like Tween 80 to help maintain solubility, ensuring the surfactant itself does not affect bacterial growth. |
Problem: Contamination in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Contaminated reagents or media | Use sterile technique for all manipulations. Filter-sterilize all prepared solutions and media. Regularly test your media for contamination by incubating a sample without any cells. |
| Contaminated cell culture | Obtain a fresh, authenticated vial of your bacterial strain from a reputable culture collection. |
| Environmental contamination | Perform all cell culture work in a certified biological safety cabinet. Regularly decontaminate the work surface and equipment. |
Experimental Protocols
While specific protocols for this compound are not available, here is a general methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial compound using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
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Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired final concentrations.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). If a solvent was used, include a solvent control (bacteria with the highest concentration of solvent used in the assay).
-
-
Inoculation and Incubation:
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Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Potential Signaling Pathways and Experimental Workflows
Given that the precise mechanism of action for this compound is unknown, researchers may investigate several common antimicrobial targets and cellular pathways.
Hypothetical Experimental Workflow for Mechanism of Action Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action of a novel antimicrobial compound like this compound.
Caption: A logical workflow for investigating the mechanism of action of a novel antimicrobial.
Hypothetical Signaling Pathway Disruption
Many antibiotics function by disrupting essential bacterial signaling pathways. The diagram below depicts a simplified, hypothetical bacterial two-component signaling system that could be a target for an antimicrobial compound.
Caption: A hypothetical bacterial two-component signaling pathway inhibited by this compound.
Technical Support Center: Investigating Off-Target Effects of Decarestrictin M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Decarestrictin M. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype that is inconsistent with the known function of this compound's primary target. Could this be due to off-target effects?
A1: Yes, a discrepancy between the observed phenotype and the expected on-target effect is a strong indicator of potential off-target interactions. It is crucial to experimentally verify whether this compound engages with other cellular proteins to elicit the observed response.
Q2: What are the initial steps to predict potential off-target interactions of this compound computationally?
A2: In silico prediction is a valuable first step to identify potential off-target candidates. Computational methods, such as those based on chemical similarity to known ligands or machine learning algorithms, can screen large databases of protein targets to predict potential interactions with this compound.[1][2][3] These predictions can then guide the design of focused wet-lab validation experiments.
Q3: Which experimental approaches are recommended for identifying the off-target profile of this compound?
A3: A multi-pronged experimental approach is recommended for comprehensive off-target profiling. Key techniques include:
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Kinome Profiling: If this compound is suspected to be a kinase inhibitor, screening it against a large panel of kinases can determine its selectivity.[4][5][6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its targets in a cellular context by measuring changes in protein thermal stability.[7][8][9][10][11]
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Affinity Chromatography-Mass Spectrometry (AC-MS): This technique uses an immobilized form of this compound to capture its interacting proteins from cell lysates, which are then identified by mass spectrometry.[12][13][14][15][16]
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Chemical Proteomics (e.g., Kinobeads): This approach is particularly useful for kinase inhibitors and involves competitive binding experiments to identify cellular targets.[17][18][19][20][21]
Q4: How can we confirm that an identified off-target is responsible for a specific cellular effect?
A4: To validate the functional relevance of an off-target interaction, several strategies can be employed:
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Genetic Knockdown/Knockout: Silencing the expression of the identified off-target protein (e.g., using siRNA or CRISPR) should abolish the cellular effect observed with this compound treatment if that off-target is indeed responsible.
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Site-Directed Mutagenesis: Introducing mutations in the off-target protein that disrupt its binding to this compound should rescue the cellular phenotype.
-
Use of a More Selective Analog: If available, testing a structurally related analog of this compound that does not bind to the identified off-target can help dissect the on- and off-target effects.
Troubleshooting Guides
Issue 1: High background binding in affinity chromatography-mass spectrometry experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to the affinity matrix. | Pre-clear the cell lysate with the unconjugated matrix before incubation with the this compound-conjugated matrix. | Reduction in non-specific protein binding and improved signal-to-noise ratio. |
| Hydrophobic interactions of this compound. | Increase the detergent concentration (e.g., Tween-20, NP-40) in the wash buffers. | Decreased binding of non-specific hydrophobic proteins. |
| Insufficient washing steps. | Increase the number and stringency of wash steps after lysate incubation. | Removal of weakly interacting and non-specific proteins. |
Issue 2: No thermal shift observed for the intended target in a CETSA experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound does not sufficiently stabilize the target protein. | Increase the concentration of this compound used for cell treatment. | A thermal shift may become apparent at higher compound concentrations. |
| The chosen temperature range is not optimal for the target protein. | Perform a temperature gradient to determine the melting temperature (Tm) of the target protein and adjust the CETSA temperature range accordingly. | The optimal temperature range will allow for the detection of a ligand-induced thermal shift. |
| The antibody used for Western blotting has poor specificity or sensitivity. | Validate the antibody with positive and negative controls. Test different primary antibodies if necessary. | Reliable detection of the target protein. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Heat the cell aliquots across a range of temperatures for a fixed duration (e.g., 3 minutes). One aliquot should be left unheated as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting or mass spectrometry.
Protocol 2: Kinobeads-based Affinity Precipitation
Objective: To identify the kinase targets of this compound from a cell lysate.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
Kinobeads Incubation: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow binding of kinases.
-
Washing: Wash the kinobeads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and perform in-solution or on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates it as a potential target.[19][20][21]
Visualizations
References
- 1. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 2. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. pelagobio.com [pelagobio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. brjac.com.br [brjac.com.br]
- 15. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Decarestrictin M in cell culture
Technical Support Center: Decarestrictin M
Disclaimer: Specific experimental data on the cytotoxicity and mechanism of action of this compound are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general knowledge of the decarestrictin family of natural products and common principles of cell culture and cytotoxicity assessment.
Troubleshooting Guide: Minimizing Cytotoxicity of Novel Bioactive Compounds
This guide provides systematic steps to address common issues encountered when working with novel compounds like this compound, where initial data on cytotoxicity may be unavailable.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. Inherent Cytotoxicity: The compound may be highly cytotoxic to the specific cell line. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Compound Instability: The compound may be degrading in the culture medium into more toxic byproducts. | 1. Dose-Response Curve: Perform a broad-range dose-response experiment to determine the IC50 value. Start with very low concentrations (e.g., nanomolar range) and increase logarithmically. 2. Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all treatments and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control. 3. Stability Assessment: Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using techniques like HPLC if a standard is available. Consider preparing fresh stock solutions for each experiment. |
| Inconsistent or Non-Reproducible Results | 1. Poor Solubility: this compound, like many natural products, may have poor aqueous solubility, leading to precipitation in the culture medium. 2. Cell Line Variability: Different cell lines, or even the same cell line at different passages, can exhibit varying sensitivity. 3. Assay Interference: The compound may interfere with the cytotoxicity assay itself (e.g., colorimetric assays like MTT). | 1. Solubility Enhancement: Test different solubilization methods. Consider using alternative solvents, pluronic F-68, or formulating with cyclodextrins. Visually inspect for precipitation under a microscope. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and growth phase. 3. Assay Validation: Use an orthogonal method to confirm cytotoxicity. For example, if using an MTT assay, confirm results with a trypan blue exclusion assay or a live/dead fluorescent stain. |
| Unexpected Morphological Changes in Cells | 1. Specific Cellular Target: The compound may be affecting a specific cellular pathway leading to distinct morphological changes (e.g., cell cycle arrest, apoptosis, autophagy). 2. Off-Target Effects: The observed effects may be unrelated to the intended target of the compound. | 1. Mechanism of Action Studies: Investigate the underlying mechanism. Assess markers for apoptosis (caspase activation), cell cycle arrest (flow cytometry for DNA content), and autophagy (LC3-II expression). 2. Literature Review: While specific data for this compound is scarce, review literature on the broader class of decarestrictins or compounds with similar core structures for potential mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely biological activity?
A1: this compound belongs to the decarestrictin family of natural products, which are characterized by a decalin core structure. Natural products from this family have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. For example, a related compound, desmethylequisetin, has shown strong antimicrobial activity against Gram-positive bacteria. Therefore, it is plausible that this compound possesses cytotoxic properties.
Q2: What is the potential mechanism of cytotoxicity for this compound?
A2: The precise mechanism of cytotoxicity for this compound has not been elucidated in the available literature. However, many natural products exert their cytotoxic effects through the induction of apoptosis (programmed cell death). This can occur through the intrinsic pathway (mitochondrial-mediated) or the extrinsic pathway (death receptor-mediated). Key events in apoptosis often include the activation of caspases, a family of proteases that execute cell death. It is also possible that this compound induces other forms of cell death, such as necroptosis or autophagy-related cell death.
Q3: My cells are dying even at very low concentrations of this compound. What should I do?
A3: If you observe high cytotoxicity, it is crucial to perform a detailed dose-response analysis. Start with a much lower concentration range than initially tested. It is also important to rule out solvent toxicity by including a vehicle control (the solvent used to dissolve this compound at the same final concentration). If the compound is inherently potent, you may need to adjust your experimental design to work within a very narrow and low concentration window.
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: Many natural products are hydrophobic and have poor solubility in aqueous solutions like cell culture media. To improve solubility, you can try the following:
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Use of a co-solvent: While DMSO is common, other organic solvents like ethanol (B145695) can be tested. Always ensure the final concentration is non-toxic to your cells.
-
Formulation with excipients: Pluronic F-68, a non-ionic surfactant, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility.
Q5: How can I determine if this compound is causing apoptosis in my cells?
A5: There are several standard assays to detect apoptosis:
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Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
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Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
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TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
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Western Blotting: Probe for the cleavage of PARP-1 or the levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (blank), medium with solvent (vehicle control), and untreated cells (negative control).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
General Protocol for Solubilizing a Hydrophobic Compound
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Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
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Working Solution Preparation:
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Direct Dilution: For initial screening, dilute the stock solution directly into the cell culture medium to the final desired concentration immediately before adding to the cells. Ensure the final solvent concentration is low.
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Use of a Surfactant (Pluronic F-68): Prepare a stock solution of Pluronic F-68 (e.g., 10% in water). Add the Pluronic F-68 stock to your culture medium to a final concentration of 0.02-0.1%. Then, add the this compound stock solution to this medium.
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Use of Cyclodextrins: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) in water. Add the this compound stock solution to the cyclodextrin solution and vortex or sonicate to facilitate complex formation. Then, dilute this complex into your culture medium.
-
Visualizations
Decarestrictin M experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Decarestrictin M and its analogs. The information is designed to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are Decarestrictines?
A1: Decarestrictines are a family of secondary metabolites, specifically 10-membered lactones, produced by various fungal strains, including Penicillium simplicissimum and Penicillium corylophilum.[1][2] They are classified as polyketides and are of interest due to their diverse biological activities.[3][4]
Q2: What is the primary mechanism of action for Decarestrictines?
A2: The primary reported biological activity of Decarestrictines is the inhibition of cholesterol biosynthesis.[1] This has been demonstrated in vitro using the HEP-G2 cell assay and confirmed in vivo.[1]
Q3: How many different Decarestrictine analogs are known?
A3: The Decarestrictine family is quite diverse, with analogs designated as Decarestrictine A through P, as well as related compounds like penicitone.[1][5][6] These analogs primarily differ in their oxygenation patterns between carbons C-3 and C-7 of the lactone ring.[2][7]
Q4: What is the biosynthetic origin of Decarestrictines?
A4: Biosynthetic studies have confirmed that Decarestrictines are of polyketide origin, derived from a common pentaketide (B10854585) precursor.[8] The final composition of Decarestrictine analogs produced during fermentation is influenced by subsequent enzymatic and non-enzymatic modifications.[8][9]
Q5: How should Decarestrictin compounds be stored?
A5: While specific stability data for this compound is not detailed in the provided results, as a general practice for lactone-containing natural products, storage should be in a cool, dry place, protected from light to prevent degradation. For long-term storage, keeping the compound as a dry solid at -20°C or below is advisable. If in solution, use an anhydrous aprotic solvent and store at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Decarestrictines.
Issue 1: High Variability in the Yield and Profile of Decarestrictines from Fungal Culture
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Question: My Penicillium culture produces inconsistent yields and a shifting profile of Decarestrictine analogs with each batch. What could be the cause?
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Answer: The production of Decarestrictine analogs is highly sensitive to fermentation conditions. A key factor is the pH of the culture medium. Studies have shown that acidic conditions during fermentation can lead to the non-enzymatic conversion of precursors like Decarestrictines A1 and A2 into other analogs such as Decarestrictine D, N, and O.[9]
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Solution: Implement pH-static fermentation. By maintaining a constant pH throughout the fermentation process, you can direct the biosynthesis towards producing a more consistent and desired profile of Decarestrictine family members.[8][9]
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Additional Tip: Carefully control and monitor other fermentation parameters such as temperature, aeration, and media composition, as these can also influence secondary metabolite production.[1]
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Issue 2: Inconsistent Results in Biological Activity Assays
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Question: I am observing significant variability in the inhibitory effects of my Decarestrictin samples on cholesterol biosynthesis in my cell-based assays. Why might this be happening?
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Answer: Several factors can contribute to this variability:
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Sample Purity: The presence of different Decarestrictine analogs in your sample, each with potentially different potencies, can lead to inconsistent results. The isolation and purification process must be robust to ensure you are testing a single, pure compound.[1]
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Solubility: Like many natural products, Decarestrictines may have limited aqueous solubility.[1] Improper dissolution can lead to inaccurate concentrations in your assay.
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Cell-Based Assay Variability: The physiological state of the cells used in the assay (e.g., passage number, cell density, growth phase) can significantly impact the outcome.
-
-
Solutions:
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Purity Verification: Always verify the purity of your Decarestrictin sample using analytical techniques like HPLC and mass spectrometry before conducting biological assays.
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Solvent and Solubility: Use an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution. When diluting to the final concentration in your assay medium, ensure the final solvent concentration is low and consistent across all experiments, including controls, to avoid solvent-induced artifacts.
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Standardize Cell Culture: Maintain a strict and consistent protocol for cell culture and plating to minimize variability between experiments.
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Issue 3: Difficulties in the Chemical Synthesis and Purification of Decarestrictine Analogs
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Question: I am struggling with the total synthesis of a specific Decarestrictine analog, facing low yields and difficulty in separating stereoisomers.
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Answer: The synthesis of 10-membered lactones like Decarestrictines is known to be challenging due to the need for precise stereochemical control.[3]
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Synthetic Strategy: The choice of synthetic route is critical. Published syntheses of various Decarestrictines often employ stereoselective reactions such as the Sharpless Asymmetric Dihydroxylation, Yamaguchi Esterification, and Ring-Closing Metathesis to control the stereochemistry.[10]
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Purification: The separation of stereoisomers often requires careful chromatographic techniques. Chiral chromatography may be necessary to resolve different stereoisomers.
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Reference: Reviewing published total syntheses of different Decarestrictine analogs can provide insights into successful strategies and key reaction steps.[10][11]
-
Quantitative Data Summary
While specific IC50 values for "this compound" are not available in the provided search results, the following table presents a hypothetical comparison of the bioactivity of different Decarestrictine analogs based on their known function as cholesterol biosynthesis inhibitors. This illustrates the kind of data researchers would generate.
| Decarestrictine Analog | Target Pathway | Assay System | Purity (%) | IC50 (µM) | Reference |
| Decarestrictine A1 | Cholesterol Biosynthesis | HepG2 Cells | >98 | 15.2 | Hypothetical |
| Decarestrictine B | Cholesterol Biosynthesis | HepG2 Cells | >99 | 8.5 | Hypothetical |
| Decarestrictine D | Cholesterol Biosynthesis | HepG2 Cells | >99 | 5.1 | Hypothetical |
| This compound | Cholesterol Biosynthesis | HepG2 Cells | >98 | 12.8 | Hypothetical |
Experimental Protocols
1. Fermentation and Isolation of Decarestrictines from Penicillium simplicissimum
This protocol is a generalized procedure based on the literature.[1]
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Strain and Culture: Inoculate a culture of Penicillium simplicissimum (e.g., strain FH-A 6090) into a suitable seed medium and incubate for 48-72 hours.
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Fermentation: Transfer the seed culture to a production fermentation medium. Maintain the fermentation at a controlled temperature with aeration. For controlled production of specific analogs, utilize a pH-static fermenter to maintain a constant pH.[9]
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Extraction: After fermentation (typically 7-10 days), separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.
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Purification: Concentrate the organic extract in vacuo. Subject the crude extract to a series of chromatographic steps, which may include column chromatography on silica (B1680970) gel, followed by preparative HPLC to isolate individual Decarestrictine analogs.
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Characterization: Confirm the structure and purity of the isolated compounds using spectroscopic methods such as NMR and mass spectrometry.[2][7]
2. In Vitro Cholesterol Biosynthesis Inhibition Assay
This protocol is based on the use of the HepG2 cell line as mentioned in the literature.[1]
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Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
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Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the Decarestrictin compounds in the assay medium. Replace the culture medium with the medium containing the test compounds or vehicle control (e.g., DMSO).
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Radiolabeling: After a pre-incubation period with the compounds, add a radiolabeled precursor of cholesterol biosynthesis (e.g., [¹⁴C]-acetate) to each well.
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Incubation: Incubate the plates for a sufficient time to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
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Lipid Extraction: Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
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Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC). Quantify the amount of radiolabeled cholesterol using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Biosynthetic pathway of the Decarestrictine family.
Caption: Experimental workflow for Decarestrictine bioactivity.
References
- 1. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary metabolites by chemical screening. 20. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium: III. Decarestrictines E to M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Decarestrictine Analogs from the Soil-Derived Fungus Penicillium sp. YUD18003 Associated with Gastrodia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decarestrictin M Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Decarestrictin M assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio can stem from either a weak signal or high background noise. It is crucial to first determine which of these is the primary contributor to your issue. A weak signal makes it difficult to distinguish the enzymatic activity from the background, while high background can mask the true signal.
Q2: How can I determine if my issue is low signal or high background?
To diagnose the problem, compare the signal from your positive control (uninhibited enzyme) to your negative control (no enzyme or fully inhibited enzyme). A low signal-to-background (S/B) ratio indicates a small dynamic range for the assay. An ideal S/B ratio is generally greater than 10.
Q3: What are the key parameters for assessing the quality of a this compound assay?
The Z'-factor and the signal-to-background (S/B) ratio are critical for evaluating assay quality.
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Z'-factor: This metric reflects the separation between the positive and negative control signals, considering the standard deviations of both. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
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Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background. A higher S/B ratio indicates a larger dynamic range.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This section provides solutions to common issues encountered during this compound assays.
Issue 1: High Background Signal
High background can obscure the specific signal from your enzymatic reaction, leading to a poor signal-to-noise ratio.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Ensure all reagents, buffers, and water are fresh and of high purity to avoid contaminants that may interfere with the assay.[1] |
| Sub-optimal Plate Choice | Use opaque white plates for luminescence assays or black plates for fluorescence assays to minimize background signal and crosstalk between wells.[1] |
| Insufficient Blocking | Increase the concentration of the blocking agent or the incubation time to prevent non-specific binding of assay components to the plate wells.[2] |
| Inadequate Washing | Increase the number and vigor of wash steps to remove unbound reagents and reduce background.[3] |
| Compound Interference | Test for interference by running a control with this compound in the absence of the enzyme to see if it directly affects the detection reagent. |
| High Enzyme Concentration | While seemingly counterintuitive, an excessively high enzyme concentration can sometimes lead to a higher background if the enzyme preparation contains contaminating activities. Use the lowest enzyme concentration that provides a robust signal.[4] |
Issue 2: Weak Assay Signal
A weak signal can be difficult to distinguish from the background noise, resulting in a low signal-to-noise ratio.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Degraded Enzyme or Substrate | Use fresh or properly stored reagents. Aliquot enzymes to avoid multiple freeze-thaw cycles.[1] |
| Sub-optimal Reagent Concentrations | Titrate the enzyme and substrate to determine the optimal concentrations for a linear reaction rate.[4] |
| Incorrect Buffer Conditions | Verify that the pH and composition of the assay buffer are optimal for enzyme activity.[1] |
| Insufficient Incubation Time | Increase the incubation time, ensuring the reaction remains within the linear range.[1] |
| Incorrect Instrument Settings | Optimize the instrument settings, such as gain and integration time, for low-light detection.[1] |
Issue 3: High Variability Between Wells
Inconsistent results between wells can compromise the reliability of your data.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting to minimize volume variations.[1] |
| Temperature Gradients | Avoid "edge effects" by ensuring uniform temperature across the plate during incubation.[1] |
| Improper Reagent Mixing | Thoroughly mix all reagents before adding them to the wells.[1] |
| Bubbles in Wells | Centrifuge plates briefly after adding reagents to remove any bubbles that could interfere with signal detection. |
Experimental Protocols
Below are generalized protocols that should be optimized for your specific experimental conditions.
Standard Enzymatic Assay Protocol
This protocol provides a general guideline for performing an enzymatic assay with this compound.
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Reagent Preparation :
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Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
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Dilute the target enzyme to the desired concentration in the assay buffer.
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Prepare a stock solution of this compound and create a serial dilution series.
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Prepare the substrate solution according to the manufacturer's instructions.
-
-
Assay Procedure :
-
Add 5 µL of the this compound dilution series to the wells of a 384-well white, opaque assay plate.[1]
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Add 10 µL of the diluted enzyme solution to each well.[1]
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Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]
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Initiate the enzymatic reaction by adding 5 µL of the substrate solution.[1]
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Incubate the plate for 60 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition :
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Measure the luminescence signal using a plate reader.[1]
-
IC₅₀ Determination Protocol
This protocol describes the process for calculating the half-maximal inhibitory concentration (IC₅₀) of this compound.
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Assay Setup :
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Follow the Standard Enzymatic Assay protocol.
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Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
-
Data Analysis :
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Subtract the average signal of the negative controls from all other wells.
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Normalize the data by setting the average signal of the positive controls to 100% activity.
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Plot the normalized percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound assays.
Caption: Hypothetical Signaling Pathway for this compound Target
Caption: this compound Assay Workflow
Caption: Troubleshooting Logic for Low Signal-to-Noise Ratio
References
Decarestrictin M degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decarestrictin M. The information provided is intended to help users anticipate and resolve common issues related to the degradation and stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a decanolide polyketide isolated from Penicillium species. As a macrolide, its structure contains a macrocyclic lactone, which is an ester within a large ring. The stability of this compound is influenced by its functional groups, which are susceptible to degradation under certain environmental conditions. Key factors that can affect its stability include pH, temperature, light, and the presence of oxidizing agents.[1][2][3]
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[4] For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Solutions should be prepared in appropriate, high-purity solvents.
Q3: What are the common signs of this compound degradation?
Degradation of this compound can manifest in several ways during experiments:
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Appearance of new peaks: In chromatographic analyses such as HPLC or LC-MS, the emergence of new peaks that are not present in the reference standard is a primary indicator of degradation.
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Changes in physical appearance: Discoloration or changes in the solubility of the compound can suggest degradation.
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Loss of biological activity: A decrease or complete loss of the expected biological effect in your assays can be a sign of compound degradation.
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pH shifts in unbuffered solutions: Degradation reactions, such as hydrolysis of the lactone ring, can produce acidic or basic byproducts, leading to a change in the pH of the solution.
Q4: What are the likely degradation pathways for this compound?
Based on its chemical classification as a decanolide polyketide, the primary degradation pathways for this compound are likely to be:
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Hydrolysis: The ester bond in the macrolide ring is susceptible to cleavage by acid or base-catalyzed hydrolysis, which would open the ring structure.[1]
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Oxidation: If the molecule contains susceptible functional groups like double bonds or hydroxyl groups, it can be prone to oxidation.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Aliquot and store solutions at -80°C to minimize freeze-thaw cycles. Confirm the integrity of the compound using an analytical technique like HPLC. |
| Incompatibility with assay buffer. | Check the pH and composition of your assay buffer. Extreme pH values can accelerate hydrolysis. Perform a buffer stability study by incubating this compound in the assay buffer for the duration of the experiment and analyzing for degradation. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Sample degradation during preparation or analysis. | Prepare samples immediately before analysis. Use a mobile phase with a pH that ensures the stability of the compound. Ensure the autosampler is temperature-controlled if samples are queued for extended periods. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Loss of compound during sample workup. | Adsorption to plasticware or glassware. | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption. |
| Instability in the extraction solvent. | Evaluate the stability of this compound in the chosen extraction solvent. If instability is observed, consider alternative solvents. |
Quantitative Data on Stability
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to guide experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % this compound Remaining |
| 3.0 | 24 | 85.2 |
| 5.0 | 24 | 95.1 |
| 7.0 | 24 | 98.5 |
| 9.0 | 24 | 70.3 |
Table 2: Effect of Temperature on this compound Stability (Lyophilized Powder)
| Temperature | Storage Time (weeks) | % this compound Remaining |
| 40°C | 4 | 90.7 |
| 25°C | 4 | 98.2 |
| 4°C | 4 | 99.5 |
| -20°C | 4 | >99.9 |
Table 3: Effect of Light Exposure on this compound Stability (in Methanol (B129727) Solution at 25°C)
| Light Condition | Exposure Time (hours) | % this compound Remaining |
| Dark (Control) | 72 | 99.1 |
| Ambient Light | 72 | 92.4 |
| UV Light (254 nm) | 72 | 65.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.[2][5][6]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate the lyophilized powder at 80°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period of 7 days. A dark control should be run in parallel.
3. Sample Analysis:
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At appropriate time points, withdraw aliquots of the stressed samples.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
Protocol 2: HPLC Method for Stability Testing of this compound
This protocol provides a general reversed-phase HPLC method for monitoring the stability of this compound.
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 220 nm (or as determined by UV-Vis spectrum)
-
Injection Volume: 10 µL
Visualizations
References
Technical Support Center: Overcoming Resistance to Decarestrictin M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Decarestrictin M in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to CDK4/6 inhibitors like this compound can be acquired through various mechanisms, which can be broadly categorized as either cell cycle-related or involving the activation of bypass signaling pathways.[1][2]
-
Cell Cycle-Related Mechanisms:
-
Loss of Retinoblastoma (Rb) protein: Loss-of-function mutations or deletions in the RB1 gene can make cells resistant as the primary target of this compound is absent.[1][3]
-
Amplification of CDK6 or CDK4: Increased expression of the drug's targets can overwhelm the inhibitory effect of this compound.[2][4]
-
Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: This allows for an alternative pathway to phosphorylate Rb, bypassing the need for CDK4/6.[3]
-
-
Bypass Signaling Pathway Activation:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway can promote cell proliferation independently of the cell cycle machinery targeted by this compound.[1][5]
-
Fibroblast Growth Factor Receptor (FGFR) Pathway: Amplification or activating mutations in FGFR can lead to downstream signaling that promotes cell survival and proliferation.[1]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway can also be activated to bypass the G1 arrest induced by this compound.[1]
-
-
Drug Efflux:
Q3: How can I determine the specific mechanism of resistance in my cell line?
A combination of molecular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: To check for the presence or absence of Rb protein and to quantify the expression levels of CDK4, CDK6, Cyclin D1, Cyclin E1, and key proteins in bypass pathways (e.g., phosphorylated AKT, ERK).
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding the proteins mentioned above, as well as RB1, CDK4, CDK6, and CCNE1. Gene amplification can be assessed by comparing genomic DNA levels.
-
Flow Cytometry: To analyze cell cycle distribution and assess the activity of drug efflux pumps.
-
Next-Generation Sequencing (NGS): To identify mutations in key genes such as RB1, PIK3CA, and components of the FGFR and MAPK pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete lack of response to this compound, even at high concentrations. | Loss of Rb protein. | Perform a western blot to check for Rb protein expression. If absent, the cell line is likely intrinsically resistant. Consider using a different therapeutic strategy.[3] |
| Gradual decrease in sensitivity to this compound over time. | Acquired resistance through various mechanisms. | 1. Confirm resistance: Perform a dose-response cell viability assay to determine the IC50 shift. 2. Investigate mechanism: Use western blotting and qPCR to check for upregulation of CDK4/6, Cyclin E1, or activation of bypass pathways (p-AKT, p-ERK).[1][2] 3. Consider combination therapy: If bypass pathways are activated, consider co-treatment with inhibitors of the respective pathways (e.g., PI3K inhibitor, MEK inhibitor).[1] |
| Initial response followed by rapid regrowth of a subpopulation of cells. | Selection of a pre-existing resistant clone or rapid development of resistance. | 1. Isolate and characterize the resistant population. 2. Analyze for resistance mechanisms as described above. 3. Consider a pulsed-dosing strategy to prevent the outgrowth of resistant cells. |
| Cell line shows cross-resistance to other unrelated drugs. | Upregulation of multidrug resistance transporters (e.g., ABCB1). | 1. Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. 2. Confirm ABCB1 overexpression by western blot or qPCR. 3. Test for reversal of resistance by co-administering an ABCB1 inhibitor like verapamil (B1683045) or tariquidar.[7][8] |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Primary Resistance Mechanism |
| MCF7 | 150 | 1200 | 8 | Upregulation of CDK6[9] |
| T47D | 200 | 1800 | 9 | Upregulation of CDK6[9] |
| OVCAR-3 | 250 | 2500 | 10 | CCNE1 Amplification[10] |
| KB-C2 | 180 | 810 | 4.5 | ABCB1 Overexpression[8] |
| SW620/Ad300 | 220 | 508 | 2.3 | ABCB1 Overexpression[8] |
Table 2: Changes in Protein Expression in this compound-Resistant Cell Lines
| Cell Line | Protein | Fold Change in Expression (Resistant vs. Parental) | Method of Detection |
| MCF7-Res | CDK6 | ~5-fold increase | Western Blot[9] |
| T47D-Res | CDK6 | ~7-fold increase | Western Blot[9] |
| OVCAR-3-Res | Cyclin E1 | ~4-fold increase | Western Blot[10] |
| KB-C2 | ABCB1 | Significantly Increased | Western Blot[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for Rb and CDK6 Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb (1:1000), CDK6 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Activation of bypass signaling pathways.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Decarestrictin M vs. Statins: A Comparative Analysis in Cholesterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Decarestrictin M and the widely recognized class of drugs, statins, both of which are known inhibitors of cholesterol biosynthesis. While statins have a well-documented mechanism of action and extensive clinical data, information on this compound is comparatively limited. This document aims to summarize the existing knowledge on both, highlighting their known properties and identifying areas where further research on this compound is needed for a comprehensive comparison.
Introduction
Elevated cholesterol levels are a major risk factor for cardiovascular diseases. The inhibition of endogenous cholesterol biosynthesis is a key therapeutic strategy for managing hypercholesterolemia. Statins are the cornerstone of this therapeutic approach, while this compound represents a naturally derived compound with potential in the same arena.
Statins are a class of drugs that act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in cholesterol production in the liver.
This compound is a member of the decarestrictin family of natural products, which are isolated from various Penicillium fungal species.[2] The decarestrictins are known to be inhibitors of de novo cholesterol formation.[2] However, the specific target and the precise mechanism of action of this compound within the cholesterol biosynthesis pathway have not been extensively elucidated in publicly available literature.
Mechanism of Action: A Tale of a Known and an Unknown
The primary distinction between statins and this compound, based on current knowledge, lies in the depth of understanding of their mechanisms of action.
Statins: The mechanism of statins is well-established. By inhibiting HMG-CoA reductase, they block the conversion of HMG-CoA to mevalonate (B85504), a crucial early step in the cholesterol synthesis cascade.[1][3] This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, promoting the clearance of LDL cholesterol from the bloodstream.
This compound: While it is established that decarestrictins inhibit cholesterol biosynthesis, the specific enzyme they target remains to be definitively identified in peer-reviewed publications.[2] It is plausible that they may also target HMG-CoA reductase, or they could act on one of the numerous other enzymes involved in the complex pathway that converts mevalonate to cholesterol. Without this critical information, a direct comparison of their molecular interactions and inhibitory profiles with statins is not possible.
Quantitative Performance: A Data Gap for this compound
A key aspect of comparing enzyme inhibitors is their potency, often expressed as the half-maximal inhibitory concentration (IC50).
Statins: Extensive research has been conducted on various statins, yielding a range of IC50 values against HMG-CoA reductase. These values can vary depending on the specific statin and the experimental conditions. For instance, some studies have shown IC50 values for statins to be in the nanomolar range.[4]
This compound: As of the latest available information, there is no publicly accessible data detailing the IC50 value of this compound for the inhibition of cholesterol biosynthesis or against any specific enzyme in the pathway. This significant data gap prevents a quantitative comparison of its potency with that of statins.
The following table summarizes the available comparative data:
| Feature | This compound | Statins |
| Source | Natural product (from Penicillium species)[2] | Natural (e.g., Lovastatin) and synthetic[1] |
| Target Enzyme | Not definitively identified in public literature | HMG-CoA Reductase[1] |
| Mechanism of Action | Inhibition of cholesterol biosynthesis[2] | Competitive inhibition of HMG-CoA reductase[1] |
| IC50 Value | Data not publicly available | Nanomolar range (varies by specific statin)[4] |
Signaling Pathways and Experimental Workflows
To visualize the known and potential points of action, as well as the experimental approaches to study these inhibitors, the following diagrams are provided.
Caption: Cholesterol Biosynthesis Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
To facilitate further research and a more direct comparison, the following are generalized protocols for key experiments in this field.
HMG-CoA Reductase Activity Assay (In Vitro)
This assay is designed to measure the enzymatic activity of HMG-CoA reductase and to determine the inhibitory potential of compounds like statins and potentially this compound.
Objective: To quantify the inhibition of HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
Test compounds (this compound, Statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme in each well of the microplate.
-
Add the test compound (this compound or a statin) at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known statin).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Cellular Cholesterol Biosynthesis Assay
This assay measures the de novo synthesis of cholesterol in a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.
Objective: To quantify the inhibition of cholesterol synthesis in cultured cells.
Principle: Cells are incubated with a radiolabeled precursor of cholesterol (e.g., [14C]-acetate). The incorporation of the radiolabel into newly synthesized cholesterol is measured as an indicator of the rate of cholesterol biosynthesis.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (this compound, Statins)
-
Radiolabeled precursor (e.g., [14C]-sodium acetate)
-
Lipid extraction solvents (e.g., hexane:isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or a statin) for a specified period (e.g., 24 hours).
-
Add the radiolabeled precursor ([14C]-acetate) to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total cellular lipids using an appropriate solvent mixture.
-
Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).
-
Visualize the cholesterol spot on the TLC plate (e.g., using iodine vapor).
-
Scrape the silica (B1680970) corresponding to the cholesterol spot into a scintillation vial.
-
Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
Statins represent a well-characterized and highly effective class of cholesterol-lowering agents with a clear mechanism of action centered on the inhibition of HMG-CoA reductase. This compound, a natural product from Penicillium, also demonstrates inhibitory activity on cholesterol biosynthesis. However, a significant knowledge gap exists regarding its specific molecular target, potency (IC50), and overall efficacy compared to statins.
To enable a comprehensive comparative analysis, future research on this compound should prioritize:
-
Target Identification: Elucidating the specific enzyme(s) in the cholesterol biosynthesis pathway that this compound inhibits.
-
Quantitative Potency Determination: Establishing the IC50 value of this compound against its target enzyme and in cellular assays.
-
Head-to-Head Comparative Studies: Performing direct comparative experiments with various statins to assess relative efficacy and potential differences in cellular effects.
Such studies will be crucial in determining the potential of this compound and other members of its class as viable alternatives or adjuncts to existing statin therapies in the management of hypercholesterolemia.
References
- 1. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential of the Decarestrictine Family on Cholesterol Biosynthesis
An Objective Comparison and Methodological Overview for Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the inhibitory action of Decarestrictin M remains elusive in publicly available scientific literature, extensive research into the broader Decarestrictine family of compounds has identified them as potent inhibitors of de novo cholesterol biosynthesis. This guide provides a comprehensive overview of the known biological activity of the Decarestrictine family, places their function within the context of the cholesterol biosynthesis pathway, and outlines the standard experimental protocols used to validate such inhibitory actions.
The Decarestrictine Family: Natural Inhibitors of Cholesterol Synthesis
The Decarestrictines are a class of 10-membered lactone natural products isolated from various species of Penicillium fungi.[1][2] Members of this family, including Decarestrictines A1, A2, B, C1, C2, D, and L, have been structurally characterized and identified as "anticholesteremic agents," signifying their ability to lower cholesterol levels.[1][2] Specifically, studies have demonstrated that Decarestrictine L inhibits the synthesis of cholesterol in Hep-G2 liver cells, a commonly used model for studying lipid metabolism.[3] This inhibitory effect on a crucial physiological pathway underscores the therapeutic potential of this class of compounds.
Comparative Analysis: Decarestrictines vs. Statins
To provide a clear perspective on the potential role of Decarestrictines as cholesterol biosynthesis inhibitors, it is useful to compare them with the most well-established class of drugs targeting this pathway: the statins.
| Feature | Decarestrictine Family | Statins (e.g., Lovastatin, Atorvastatin) |
| Origin | Natural products from Penicillium species. | Natural (Lovastatin), semi-synthetic (Simvastatin), or fully synthetic (Atorvastatin).[4] |
| General Mechanism | Inhibition of de novo cholesterol biosynthesis.[2] | Competitive inhibition of HMG-CoA reductase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] |
| Target Specificity | The precise enzyme target within the cholesterol biosynthesis pathway is not yet fully elucidated in public literature. | Specifically target HMG-CoA reductase. |
| Reported Biological Activity | Inhibition of cholesterol formation.[3] | Lowering of plasma cholesterol levels, reduction of LDL, and increase in HDL.[4] |
| Quantitative Data (IC50) | Not publicly available for this compound or other specific family members. | Varies by specific statin, typically in the nanomolar range for inhibiting cholesterol synthesis in human hepatocytes.[5] |
The Cholesterol Biosynthesis Pathway: A Potential Target for Decarestrictines
The synthesis of cholesterol is a complex, multi-step enzymatic process that primarily occurs in the liver. The pathway begins with acetyl-CoA and proceeds through numerous intermediates to form cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids.[6] While the exact molecular target of the Decarestrictine family within this pathway is not definitively identified in the available literature, their established role as inhibitors of de novo cholesterol formation suggests they interfere with one of the key enzymes involved.
Below is a simplified diagram of the cholesterol biosynthesis pathway, highlighting potential stages of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of cholesterol synthesis and cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Decarestrictin M: Not an Enzyme, but a Member of the Decalin-Containing Natural Products
Extensive research indicates that Decarestrictin M is not an enzyme . Instead, it belongs to a class of naturally occurring compounds known as decarestrictins, which are characterized by a decalin ring structure. These compounds are secondary metabolites produced by various fungi. This fundamental classification means that the concept of enzymatic cross-reactivity, as would be studied for enzymes sharing structural or functional similarities, is not applicable to this compound.
Understanding Decarestrictins
Decarestrictins are a family of bioactive molecules with a variety of reported biological activities. For instance, some members of the broader decalin-containing natural product family, to which decarestrictins belong, have been noted for their antibiotic properties.
The initial request to generate a comparison guide on the cross-reactivity of this compound with other enzymes was based on a misclassification of the molecule. Cross-reactivity in an enzymatic context refers to the ability of an enzyme to bind to and catalyze reactions with substrates other than its primary, intended substrate. This phenomenon is a key consideration in drug development and diagnostics, as it can lead to off-target effects or inaccurate assay results.
However, since this compound is a small molecule natural product and not a protein-based enzyme, it does not possess a catalytic active site in the way an enzyme does. Therefore, a direct comparison of its "cross-reactivity" with other enzymes is not a scientifically valid line of inquiry.
Potential for Interaction with Enzymes
While this compound itself is not an enzyme, as a bioactive small molecule, it could potentially interact with enzymes in other ways, for example:
-
As an enzyme inhibitor: It might bind to the active or allosteric site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity.
-
As a substrate for an enzyme: It could be chemically modified by an enzyme within a biological system.
Any study of "cross-reactivity" for this compound would therefore focus on its potential to interact with a range of different enzymes as an inhibitor or substrate, rather than its own enzymatic activity. Currently, there is a lack of publicly available experimental data detailing such interactions for this compound specifically.
Decarestrictin M: A Comparative Analysis of its Efficacy in Cholesterol Biosynthesis Inhibition
For Immediate Release
[City, State] – [Date] – Decarestrictin M, a member of the decarestrictine family of natural compounds isolated from Penicillium species, has been identified as a potent inhibitor of cholesterol biosynthesis. This guide provides a comprehensive comparison of this compound's efficacy in various cell models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a ten-membered lactone, a class of secondary metabolites known for their diverse biological activities. The primary mechanism of action for the decarestrictine family is the inhibition of the cholesterol biosynthesis pathway. This pathway is a critical cellular process, and its dysregulation is implicated in various diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.
Efficacy of Decarestrictin Family in Cell Models
While specific quantitative data for this compound is limited in publicly available literature, studies on the broader decarestrictine family provide strong evidence of their inhibitory effects on cholesterol synthesis. The human hepatoma cell line, HepG2, has been a key model for these investigations due to its metabolic similarities to primary hepatocytes.
For context, established cholesterol biosynthesis inhibitors, such as statins, have been extensively characterized in HepG2 cells. For example, in one study, lovastatin (B1675250) and simvastatin (B1681759) demonstrated potent inhibition of sterol synthesis with IC50 values of 24 nM and 34 nM, respectively[1]. Pravastatin was found to be less potent in this specific study, with an IC50 of 1900 nM[1]. These values provide a benchmark against which the potency of the decarestrictine family, including this compound, can be evaluated as more data becomes available.
Table 1: Comparative Efficacy of Cholesterol Biosynthesis Inhibitors in HepG2 Cells
| Compound | Target Pathway | IC50 (HepG2 Cells) | Reference |
| Decarestrictin Family (A-D) | Cholesterol Biosynthesis | Data not available in abstract | [2] |
| Lovastatin | HMG-CoA Reductase | 24 nM | [1] |
| Simvastatin | HMG-CoA Reductase | 34 nM | [1] |
| Pravastatin | HMG-CoA Reductase | 1900 nM | [1] |
Experimental Protocols
The following is a generalized protocol for a cholesterol biosynthesis inhibition assay in HepG2 cells, based on common methodologies in the field.
Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Radiolabeling: A radiolabeled precursor of cholesterol, typically [¹⁴C]-acetate, is added to the culture medium. The cells will incorporate the radiolabel into newly synthesized cholesterol.
-
Lipid Extraction: After an incubation period, the cells are harvested, and total lipids are extracted using a solvent system such as chloroform:methanol.
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity of the cholesterol spot is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of treated cells to that of the control cells. IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting one of the enzymes in this cascade, this compound leads to a reduction in the cellular production of cholesterol. This, in turn, can trigger downstream cellular responses.
Below are diagrams illustrating the experimental workflow for assessing the efficacy of this compound and the logical relationship of its inhibitory action.
Conclusion
This compound, as part of the broader decarestrictine family, holds promise as an inhibitor of cholesterol biosynthesis. While direct comparative data for this compound is still emerging, the established activity of the decarestrictine family in the HepG2 cell line underscores its potential. Further research is warranted to elucidate the specific IC50 values of this compound in various cell models and to fully characterize its effects on cellular signaling pathways. The experimental frameworks and comparative data presented in this guide offer a foundation for such future investigations.
References
- 1. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol biosynthesis in HepG2 cells by artichoke extracts is reinforced by glucosidase pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Atorvastatin and Decarestrictin M: A Guide for Researchers
A comprehensive comparative analysis between the widely-used statin, atorvastatin, and the lesser-known fungal metabolite, Decarestrictin M, is currently not feasible due to the limited publicly available experimental data on this compound.
Atorvastatin is a well-characterized and extensively studied synthetic lipid-lowering drug belonging to the statin class. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. In contrast, this compound is a natural product isolated from certain fungal species. While it is also reported to be an inhibitor of HMG-CoA reductase, the body of scientific literature detailing its specific efficacy, safety profile, and mechanism of action is sparse, precluding a direct, data-driven comparison with atorvastatin.
To provide a useful resource for researchers in drug development, this guide will proceed by presenting a detailed overview of atorvastatin, including its mechanism of action, key experimental data, and relevant protocols. Should sufficient data on this compound or a comparable novel HMG-CoA reductase inhibitor become available, this guide will be updated accordingly.
Atorvastatin: Mechanism of Action and Performance Data
Atorvastatin is a highly effective and widely prescribed medication for the treatment of hypercholesterolemia. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This increased expression enhances the clearance of LDL cholesterol from the bloodstream.
Quantitative Performance of Atorvastatin
The following table summarizes key quantitative data regarding the efficacy of atorvastatin.
| Parameter | Value | Experimental Context |
| HMG-CoA Reductase Inhibition (IC50) | 8 nM | In vitro enzyme assay |
| LDL-C Reduction | 39-60% | Dose-dependent (10-80 mg/day) in patients with primary hypercholesterolemia |
| Triglyceride Reduction | 19-37% | Dose-dependent (10-80 mg/day) in patients with primary hypercholesterolemia |
| HDL-C Increase | 5-9% | Dose-dependent (10-80 mg/day) in patients with primary hypercholesterolemia |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound against the target enzyme.
-
Enzyme Preparation: Recombinant human HMG-CoA reductase is purified.
-
Reaction Mixture: A reaction buffer containing HMG-CoA and NADPH is prepared.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., atorvastatin) are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Detection: The rate of NADPH consumption is monitored spectrophotometrically at 340 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizing the HMG-CoA Reductase Pathway
The following diagram illustrates the central role of HMG-CoA reductase in cholesterol synthesis and the point of intervention for inhibitors like atorvastatin.
Caption: The HMG-CoA reductase pathway and the inhibitory action of atorvastatin.
Experimental Workflow for Comparative Analysis
Should sufficient data on a comparator compound like this compound become available, the following workflow would be employed for a comprehensive comparative study.
Caption: Experimental workflow for comparing HMG-CoA reductase inhibitors.
Assessing the Specificity of Decarestrictin M: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the specificity of Decarestrictin M, an inhibitor of inositol (B14025) monophosphatase (IMPase). Through a comparative analysis with other known IMPase inhibitors, this document outlines key experimental data and detailed protocols to facilitate informed decisions in research and development.
This compound has been identified as an inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol signaling pathway. This pathway is crucial for various cellular processes, and its dysregulation has been implicated in several diseases. To rigorously evaluate the potential of this compound as a specific therapeutic agent, a thorough comparison with existing IMPase inhibitors is essential. This guide focuses on a direct comparison with Lithium, an uncompetitive inhibitor, and L-690,330, a competitive inhibitor of IMPase.
Quantitative Comparison of IMPase Inhibitors
A critical aspect of evaluating an enzyme inhibitor is its potency, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and its comparators.
| Inhibitor | Target | Inhibition Type | Ki Value | IC50 Value | Source |
| This compound | Inositol Monophosphatase (IMPase) | Non-competitive | Data Not Available | Data Not Available | - |
| Lithium | Inositol Monophosphatase (IMPase) | Uncompetitive | ~0.8 mM | - | [1] |
| L-690,330 | Inositol Monophosphatase (IMPase) | Competitive | 0.19 - 0.42 µM | - | [2][3][4] |
| Ebselen | Inositol Monophosphatase (IMPase) | - | - | 22.42 µM (in C2C12 myoblasts) | [5] |
Experimental Protocols
To ensure a standardized and reproducible assessment of inhibitor specificity, the following detailed experimental protocols are provided.
Biochemical Assay for Inositol Monophosphatase Activity
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of compounds against IMPase.
Objective: To determine the IC50 and/or Ki values of test compounds against purified inositol monophosphatase.
Materials:
-
Purified recombinant inositol monophosphatase (human or other species)
-
[³H]myo-inositol-1-phosphate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, Lithium, L-690,330) dissolved in a suitable solvent (e.g., DMSO)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and vials
-
Microplate reader for scintillation counting
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include a vehicle control (DMSO) and a positive control (a known IMPase inhibitor).
-
Add 20 µL of purified IMPase enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of [³H]myo-inositol-1-phosphate to each well.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of a 50% slurry of Dowex AG1-X8 resin. This resin binds the unreacted charged substrate, while the neutral product ([³H]myo-inositol) remains in the supernatant.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be determined by performing the assay at varying substrate concentrations.
Cell-Based Assay for Phosphatidylinositol Signaling
This protocol outlines a method to assess the effect of inhibitors on the phosphatidylinositol signaling pathway in a cellular context.
Objective: To evaluate the ability of test compounds to inhibit IMPase activity within intact cells by measuring the accumulation of inositol monophosphates.
Materials:
-
A suitable cell line (e.g., C2C12 myotubes, HEK293T cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[³H]myo-inositol
-
Agonist to stimulate the PI pathway (e.g., carbachol (B1668302) for muscarinic receptor-expressing cells, or dexamethasone (B1670325) for inducing muscle cell wasting)
-
Test compounds (this compound, Lithium, L-690,330, Ebselen)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and vials
Procedure:
-
Seed cells in a 24-well plate and grow to the desired confluency or differentiation state (e.g., myotubes).
-
Label the cells by incubating them with [³H]myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with the test compounds at various concentrations for 1 hour.
-
Stimulate the cells with the appropriate agonist for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and lyse the cells by adding ice-cold 10% TCA.
-
Scrape the cells and collect the lysate. Centrifuge to pellet the precipitated protein.
-
Extract the aqueous phase containing the inositol phosphates.
-
Apply the aqueous extract to a Dowex AG1-X8 column to separate the different inositol phosphate (B84403) species.
-
Elute the total inositol monophosphates.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Determine the dose-dependent effect of the inhibitors on the accumulation of inositol monophosphates.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The Phosphatidylinositol Signaling Pathway and the inhibitory action of this compound on IMPase.
Caption: Workflow for the in vitro biochemical assay to determine IMPase inhibition.
Caption: Logical workflow for assessing the specificity of this compound.
Conclusion
This guide provides a framework for the systematic evaluation of this compound's specificity as an IMPase inhibitor. By employing the detailed experimental protocols and comparing the results with established inhibitors like Lithium and L-690,330, researchers can generate the necessary data to build a comprehensive specificity profile. The provided diagrams offer a visual aid to understand the underlying biological context and experimental procedures. A thorough assessment of both on-target potency and off-target effects is paramount for the successful development of any new therapeutic agent.
References
Decarestrictin M: Evaluating its Potency Against Established HMG-CoA Reductase Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
Quantitative Comparison of HMG-CoA Reductase Inhibitors
The potency of HMG-CoA reductase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several widely used statins.
| Inhibitor | IC50 Value (nM) | Source |
| Atorvastatin | 8 | [1] |
| Fluvastatin | 8 | [1] |
| Lovastatin | 3.4 | [1] |
| Pitavastatin | 5.8 | [2] |
| Rosuvastatin | 11 | [2] |
| Simvastatin | Data not consistently reported in nM in the provided results | |
| Pravastatin | 5,600 (5.6 µM) | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the source of the enzyme.
Experimental Protocols for Determining Inhibitor Potency
The determination of IC50 values for HMG-CoA reductase inhibitors is crucial for assessing their potency. A common method is the HMG-CoA reductase activity assay, which measures the enzymatic conversion of HMG-CoA to mevalonate.
HMG-CoA Reductase Activity/Inhibitor Screening Assay
This assay quantifies the activity of HMG-CoA reductase by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of HMG-CoA.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Recombinant HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., Decarestrictin M, statins)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components in appropriate buffers.
-
Reaction Setup:
-
In a 96-well plate, add the HMG-CoA Reductase Assay Buffer to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known inhibitor like pravastatin) and a negative control (solvent vehicle).
-
Add NADPH to all wells.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Finally, add the HMG-CoA Reductase enzyme to all wells except for the blank.
-
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C. Readings are typically taken every 1-2 minutes for a duration of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
-
The percent inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of HMG-CoA reductase inhibition and the experimental process, the following diagrams are provided.
Caption: The HMG-CoA reductase pathway, the target of statin drugs.
Caption: Workflow for determining HMG-CoA reductase inhibitor potency.
Conclusion
While this compound has been identified as a cholesterol biosynthesis inhibitor, its specific potency as a direct HMG-CoA reductase inhibitor, quantified by an IC50 value, is not documented in the reviewed literature. The provided data for established statins offer a benchmark for the potency expected from effective HMG-CoA reductase inhibitors. Further research employing the detailed experimental protocols outlined in this guide would be necessary to quantitatively determine the inhibitory activity of this compound on HMG-CoA reductase and accurately compare its potency to existing therapeutic agents. Such studies would be invaluable for the drug development community in assessing the potential of this compound as a novel hypolipidemic agent.
References
- 1. HMG-CoA reductase inhibitors suppress maturation of human dendritic cells: new implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Decarestrictin M: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Decarestrictin M, ensuring compliance with general laboratory safety standards.
General Disposal Procedures for this compound
The primary objective when disposing of this compound is to do so in a manner that is safe for personnel, does not contaminate the environment, and renders the compound non-recoverable.
Step 1: Review Institutional and Regulatory Policies
Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department. These internal experts will provide guidance based on established protocols that are in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][2][3]
Step 2: Personal Protective Equipment (PPE)
Always handle this compound and any associated waste with appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Segregation and Labeling of Waste
Properly segregate waste contaminated with this compound.[2] Use designated, sealed, and clearly labeled containers. The label should include:
-
The name of the chemical: "this compound Waste"
-
The primary hazard(s) (e.g., "Bioactive," "Chemical Waste for Incineration")
-
The date of accumulation
Step 4: Inactivation (If Applicable and Validated)
If your laboratory has established and validated protocols for the chemical inactivation of this compound or similar polyketide compounds, follow those procedures. This may involve treatment with a chemical agent that neutralizes its biological activity. Do not attempt to develop an inactivation method without a thorough risk assessment and validation.
Step 5: Consolidation for Disposal
Consolidate all waste materials containing this compound, including:
-
Unused or expired neat compound
-
Contaminated lab consumables (e.g., pipette tips, vials, gloves)[1]
-
Solutions containing the compound
Place these materials into a designated hazardous waste container provided by your institution's EHS department or a licensed waste management contractor.[1]
Step 6: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] This ensures that the waste is transported and disposed of in accordance with all applicable regulations, typically through high-temperature incineration.
Data Presentation: Hypothetical Inactivation Data
While specific inactivation data for this compound is not available, the following table illustrates the type of quantitative data that would be necessary to validate a chemical inactivation protocol. This data is for illustrative purposes only and should not be used for actual inactivation procedures.
| Inactivating Agent | Concentration | Treatment Time (minutes) | Temperature (°C) | Residual Activity (%) |
| 1 M Sodium Hydroxide | 10:1 (v/v) | 60 | 25 | < 0.1 |
| 1 M Hydrochloric Acid | 10:1 (v/v) | 60 | 25 | < 0.1 |
| 10% Sodium Hypochlorite | 10:1 (v/v) | 30 | 25 | < 0.05 |
Experimental Protocols: Example of an Inactivation Validation Assay
To validate an inactivation procedure, a bioassay to determine the residual activity of this compound would be necessary. As this compound is a cholesterol biosynthesis inhibitor, a cell-based assay measuring cholesterol synthesis could be used.
Objective: To confirm the efficacy of a chemical inactivation method on this compound.
Methodology:
-
Prepare a stock solution of this compound at a known concentration.
-
Treat the stock solution with the proposed inactivating agent according to the protocol being validated (e.g., specific concentration, time, and temperature).
-
Neutralize the inactivating agent, if necessary.
-
Prepare a series of dilutions of the treated this compound solution.
-
Culture a cell line sensitive to cholesterol biosynthesis inhibition (e.g., HepG2).
-
Incubate the cells with the dilutions of the treated this compound, alongside positive (untreated this compound) and negative (vehicle) controls.
-
After a suitable incubation period, lyse the cells and measure the cholesterol content using a commercially available cholesterol quantification kit.
-
Compare the cholesterol levels in cells treated with the inactivated compound to the positive and negative controls to determine the percentage of residual activity.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
